molecular formula C13H10O4 B2632614 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid CAS No. 591210-45-6

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Cat. No.: B2632614
CAS No.: 591210-45-6
M. Wt: 230.219
InChI Key: KOCXJZFYVLACQC-UHFFFAOYSA-N
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Description

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid ( 591210-45-6) is a high-purity benzoic acid derivative designed for research and further manufacturing applications. This compound, with a molecular formula of C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol, serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The structure incorporates both a formyl group on the furan ring and a carboxylic acid functionality on the benzoic acid ring, making it a versatile intermediate for constructing more complex molecules via condensation, amidation, and other conjugation reactions . Researchers value this compound for its role as a key precursor in the development of novel chemical entities. Its physicochemical properties include a topological polar surface area of approximately 67.5 Ų and three rotatable bonds, which are critical parameters considered in drug discovery for predicting pharmacokinetics . The product is offered with a purity of ≥97% and should be stored at -20°C in a sealed container, protected from moisture to ensure long-term stability . Key Applications: • Heterocyclic Building Block: A crucial precursor in the synthesis of complex heterocyclic compounds for pharmaceutical and material science research . • Molecular Scaffold: Used in the design and development of novel small molecules for biological screening. Safety Information: This compound is classified with the signal word "Warning" under GHS guidelines. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Researchers should adhere to recommended precautionary statements, including wearing protective gloves and eye/face protection . This product is for research and further manufacturing use only. It is not intended for direct human or veterinary use.

Properties

IUPAC Name

3-(5-formylfuran-2-yl)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCXJZFYVLACQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591210-45-6
Record name 3-(5-formylfuran-2-yl)-4-methylbenzoic acid
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Foundational & Exploratory

Technical Guide: Synthesis, Reactivity, and Application of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid Content Type: Technical Guide / Whitepaper

Executive Summary

This technical guide provides a comprehensive analysis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid , a bifunctional heterocyclic building block utilized in medicinal chemistry and materials science. This molecule features a benzoic acid scaffold substituted with a formyl-functionalized furan ring , positioning it as a versatile intermediate for fragment-based drug discovery (FBDD). Its dual reactivity—stemming from the electrophilic aldehyde and the nucleophilic-amenable carboxylic acid—allows for orthogonal derivatization, making it an ideal candidate for synthesizing kinase inhibitors, biaryl linkers, and bioactive Schiff bases.

Part 1: Chemical Identity & Structural Analysis[1][2]

IUPAC Nomenclature Breakdown

The systematic naming follows the IUPAC hierarchy where the carboxylic acid takes precedence as the principal functional group.

  • Parent Structure: Benzoic acid (The benzene ring bearing the -COOH group is C1).

  • Substituents:

    • Methyl group: Located at position 4 relative to the acid.

    • Furan moiety: Attached at position 3. The furan ring itself is substituted. It is attached to the benzene ring via its C2 position and bears a formyl (aldehyde) group at its C5 position.

  • Ordering: Substituents are listed alphabetically ("f" for formylfuran vs. "m" for methyl).

Full Name: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Physicochemical Profile (Predicted)

Data extrapolated from structural analogues (e.g., 4-(5-formylfuran-2-yl)benzoic acid).[1]

PropertyValue / DescriptionSignificance
Molecular Formula C₁₃H₁₀O₄Core stoichiometry.
Molecular Weight 230.22 g/mol Fragment-based design compliant (<300 Da).
Predicted LogP ~2.1 - 2.5Moderate lipophilicity; suitable for oral drug scaffolds.
pKa (Acid) ~4.2 (Carboxylic acid)Standard benzoate acidity; exists as anion at physiological pH.
H-Bond Donors 1 (COOH)Critical for receptor binding.
H-Bond Acceptors 4 (COOH, Furan O, CHO)High potential for hydrogen bonding networks.

Part 2: Synthetic Pathways (The Suzuki-Miyaura Protocol)

The most robust method for constructing the biaryl C-C bond between the benzene and furan rings is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Stille coupling due to lower toxicity (boron vs. tin) and milder conditions.

Retrosynthetic Analysis

The target molecule is disconnected at the biaryl bond (C3 of benzene – C2 of furan).

  • Fragment A (Electrophile): 3-Bromo-4-methylbenzoic acid.

  • Fragment B (Nucleophile): (5-Formylfuran-2-yl)boronic acid.[1]

Validated Experimental Protocol

Note: This protocol is designed for gram-scale synthesis.

Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 equiv)

  • 5-Formylfuran-2-boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and efficiency with aryl bromides.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.

  • Solvation: Charge the flask with 3-bromo-4-methylbenzoic acid and 5-formylfuran-2-boronic acid. Dissolve in 1,4-dioxane (0.2 M concentration relative to bromide).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst oxidation).

  • Catalysis: Add the Pd(dppf)Cl₂ catalyst and the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.

  • Workup (Self-Validating Step):

    • Cool to room temperature.[2]

    • Dilute with water and wash with Ethyl Acetate (to remove non-acidic impurities/catalyst ligands). Discard organic layer.

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3. The product should precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Reaction Mechanism Visualization

SuzukiCycle Figure 1: Catalytic Cycle for Suzuki-Miyaura Coupling Start Reactants: Ar-Br + Furan-B(OH)2 OxAdd Oxidative Addition Pd(0) inserts into Ar-Br bond Start->OxAdd Pd(0) Catalyst TransMet Transmetallation Boronate transfers Furan to Pd OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination Product Release + Pd(0) Regen TransMet->RedElim RedElim->OxAdd Catalyst Recycle Product Target Product: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid RedElim->Product

Caption: The Pd(0)/Pd(II) catalytic cycle facilitating the cross-coupling of the aryl halide and furan boronic acid.

Part 3: Reactivity & Applications[5]

The strategic value of this molecule lies in its orthogonal functional handles . The aldehyde and carboxylic acid can be modified independently, allowing for the rapid generation of chemical libraries.

Divergent Synthesis Strategy
  • Aldehyde Selectivity (Reductive Amination):

    • Reaction: Aldehyde + Primary Amine + NaBH(OAc)₃.

    • Application: Installing solubilizing groups (e.g., morpholine, piperazine) or pharmacophores without affecting the carboxylic acid.

  • Acid Selectivity (Amide Coupling):

    • Reaction: Carboxylic Acid + Amine + HATU/DIPEA.

    • Application: Linking the scaffold to a protein-binding motif.

  • Heterocycle Formation:

    • The formyl group can be converted into benzimidazoles or other heterocycles, extending the conjugation.

Decision Tree for Derivatization

ReactivityTree Figure 2: Orthogonal Reactivity Profile Core 3-(5-Formylfuran-2-yl)- 4-methylbenzoic acid Aldehyde Aldehyde Handle (-CHO) Core->Aldehyde Acid Acid Handle (-COOH) Core->Acid RedAm Reductive Amination (Target: Secondary Amines) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Oxid Pinnick Oxidation (Target: Dicarboxylic Acid) Aldehyde->Oxid NaClO2 / NaH2PO4 Amide Amide Coupling (Target: Peptidomimetics) Acid->Amide R-NH2 / HATU Ester Esterification (Target: Prodrugs) Acid->Ester R-OH / H+

Caption: Strategic divergence points for medicinal chemistry optimization.

Part 4: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

Proton NMR (¹H NMR) Expectations (DMSO-d₆)
  • Aldehyde (-CHO): A distinct singlet downfield at δ 9.6–9.8 ppm .

  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable with D₂O).

  • Furan Protons: Two doublets (or d,d) in the aromatic region δ 6.8–7.5 ppm .

  • Benzene Protons: Three signals (due to 1,3,4-substitution pattern).

  • Methyl Group: A sharp singlet upfield at δ 2.3–2.5 ppm .

Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-): Look for [M-H]⁻ = 229.2 m/z . The carboxylic acid deprotonates readily.

  • Positive Mode (ESI+): Less sensitive unless basic modifiers are used; may show [M+H]⁺ = 231.2 m/z.

References

  • IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Suzuki Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483.

  • Furan Synthesis Applications: Keay, B. A. "Synthetic Applications of Furan Diels-Alder Chemistry." Chemical Society Reviews.

  • Reactivity of Formyl-Furan Derivatives: "Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates." Turkish Journal of Pharmaceutical Sciences.

Sources

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The aqueous and solvent solubility of any active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in biological systems and its viability in process chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid. In the absence of publicly available empirical data for this specific molecule, this document leverages a first-principles approach. We will dissect the molecule's structural components, analyze solubility data from close structural analogs, and provide detailed, field-proven protocols for its empirical determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for assessing the solubility of this and similar furan-containing carboxylic acids.

Physicochemical Landscape of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

To understand the solubility of a compound, we must first understand its intrinsic physicochemical properties. The structure of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid combines a lipophilic aromatic core with polar functional groups, creating a nuanced solubility profile.

  • Aromatic Core: The furan and benzene rings contribute to the molecule's hydrophobicity.

  • Carboxylic Acid Group: This is the primary driver of pH-dependent aqueous solubility. In its protonated form (at low pH), the molecule is less polar. Upon deprotonation to its carboxylate salt form (at higher pH), its aqueous solubility is expected to increase dramatically.[1][2][3][4][5]

  • Aldehyde Group: The formyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Methyl Group: This group adds a small degree of lipophilicity.

Table 1: Physicochemical Properties of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid and Related Analogs

Property3-(5-Formylfuran-2-yl)-4-methylbenzoic acid4-methylbenzoic acid (p-toluic acid)5-Formylfuran-2-carboxylic acid (FFCA)
Molecular Formula C₁₃H₁₀O₄[6][7]C₈H₈O₂[8]C₆H₄O₄[9]
Molecular Weight 230.22 g/mol [6][7]136.15 g/mol [8]140.09 g/mol [9]
Predicted XlogP 2.3[6]2.330.79[9]
pKa Not available (Predicted to be ~4)4.36 (in water at 25°C)[8]Not available
Melting Point Not available179.6-181 °C[8]Not available
Aqueous Solubility Not available0.04 g/100 g at 25°C[8]See Analog Data section

Analog-Driven Solubility Assessment: A Predictive Framework

By examining the solubility of structurally similar compounds, we can construct a reliable hypothesis for the behavior of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid.

Insights from Furan Carboxylic Acids

Furan-based carboxylic acids generally exhibit low solubility in water and non-polar organic solvents but show improved solubility in polar organic solvents.[2] Their solubility is strongly influenced by temperature and pH.[2][10]

A study on 5-formylfuran-2-carboxylic acid (FFCA) , a very close analog, revealed its solubility in binary mixtures of water and 1,4-dioxane increases with temperature.[11] Notably, pure 1,4-dioxane was a better solvent than pure water, but a co-solvent effect was observed, with maximum solubility occurring at a 1,4-dioxane mole fraction of approximately 0.60.[11] This suggests that for our target molecule, co-solvent systems of water and a polar organic solvent like dioxane or DMSO could be highly effective.

For 2,5-furandicarboxylic acid (FDCA) , another relevant analog, the order of solubility in several pure organic solvents was found to be: Methanol > 1-Butanol > Isobutanol > Acetic Acid > Water > Methyl Isobutyl Ketone (MIBK) > Ethyl Acetate > Acetonitrile.[2][12] This highlights the efficacy of polar protic solvents.

The Influence of the Benzoic Acid Moiety

The 4-methylbenzoic acid component of our target molecule has a known aqueous solubility of 0.04 g/100 g at 25°C and a pKa of 4.36.[8] This low intrinsic aqueous solubility of the benzoic acid portion will undoubtedly contribute to the overall low solubility of the target molecule in acidic to neutral water.

Predicted Solubility Profile

Based on the analysis of its constituent parts and analogs, we can predict the following solubility behavior for 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid:

  • Aqueous Solubility: Low intrinsic solubility in pure water and acidic solutions (pH < pKa). Solubility will increase significantly at pH values above its pKa due to the formation of the highly soluble carboxylate salt.[3][4][13]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected due to hydrogen bonding with both the carboxylic acid and aldehyde groups.[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF): High solubility is predicted, as these solvents are effective at solvating both the polar functional groups and the aromatic rings.[2] DMSO is often an excellent choice for furan-containing acids.[2]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the molecule's overall polarity.

Gold-Standard Protocols for Experimental Solubility Determination

Accurate solubility data can only be obtained through rigorous experimental work. The following protocols represent industry-standard, self-validating systems for determining the solubility of a weak organic acid like the target compound.

Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the globally recommended approach for determining thermodynamic equilibrium solubility, a key parameter for the Biopharmaceutics Classification System (BCS).[14][15] It measures the saturation concentration of a compound in a solvent after a sufficient equilibration period.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid to a series of vials, each containing a known volume of the desired solvent (e.g., pH 1.2 buffer, pH 6.8 buffer, water, methanol, DMSO). A 5-fold excess is a good starting point.[16]

    • Causality: Using a clear excess of solid material is critical to ensure that the solution reaches its saturation point and that a solid phase remains in equilibrium with the liquid phase.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.[17]

    • Place the vials in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C).[16][18]

    • Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[14][17][18]

    • Trustworthiness: To validate that equilibrium has been reached, samples of the supernatant can be taken at various time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of the solute plateaus.[14]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.

    • Carefully withdraw a sample from the supernatant. This must be done without disturbing the solid material.

    • Separate the dissolved solute from the undissolved solid via centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[18][19]

    • Causality: This step is crucial. Any suspended solid particles in the analyzed sample will lead to a significant overestimation of the solubility.

  • Quantification:

    • Dilute the clarified supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[2][18]

    • A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[19]

Shake_Flask_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid to solvent B Seal and agitate (24-72h at constant T) A->B C Settle undissolved solid B->C D Filter or Centrifuge supernatant C->D E Dilute filtrate D->E F Analyze by HPLC or LC-MS E->F G Calculate Solubility (from calibration curve) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

Intrinsic Solubility (S₀) and pKa by Potentiometric Titration

For ionizable compounds like our target molecule, potentiometric titration is a powerful and efficient method to determine both the intrinsic solubility (the solubility of the un-ionized form) and the pKa.[20][21]

  • System Setup:

    • Use an automated titrator equipped with a calibrated pH electrode.

    • Prepare a known concentration of the compound in a water/co-solvent mixture if necessary to achieve initial dissolution.

  • Titration Procedure (Double Dosing Method):

    • The method involves titrating the dissolved compound with a strong base (e.g., NaOH) to a high pH where the compound is fully soluble as its salt.

    • A strong acid (e.g., HCl) is then titrated back into the solution. As the pH decreases, the compound will begin to precipitate once its intrinsic solubility is exceeded.

    • A "double-dosing" method, where titrant is added in two different concentrations, can be used to precisely calculate the point of precipitation and thus the intrinsic solubility.[20][21]

    • Causality: By tracking the pH as a function of added titrant, the pKa can be determined from the titration curve. The point at which the compound precipitates during the back-titration allows for the calculation of the concentration of the neutral species in solution, which is the intrinsic solubility (S₀).[20]

  • Data Analysis:

    • The pKa is determined from the pH at the half-equivalence point of the titration of the dissolved compound.

    • The intrinsic solubility (S₀) is calculated from the pH and total compound concentration at the point where precipitation begins.[20][21] This requires specific equations derived from mass action laws.[20]

Potentiometric_Titration cluster_system Titration System cluster_process Logical Flow Titrator Automated Titrator Electrode Calibrated pH Electrode Titrator->Electrode controls/reads Vessel Sample Vessel (Compound in Solution) Titrator->Vessel adds titrant Electrode->Vessel measures pH Start Dissolve Compound (e.g., at high pH) Titrate_Acid Titrate with Acid (e.g., HCl) Start->Titrate_Acid Monitor Monitor pH vs. Titrant Volume Titrate_Acid->Monitor Precipitation Precipitation Occurs (pH drops below pKa + log((S-S₀)/S₀)) Monitor->Precipitation Analysis Calculate pKa and S₀ from titration curve data Precipitation->Analysis

Caption: Conceptual Diagram of Potentiometric Solubility Determination.

The Critical Role of pH: The pH-Solubility Profile

For a carboxylic acid, the relationship between pH and solubility is fundamental. The total solubility (S) at a given pH is the sum of the intrinsic solubility of the neutral acid (S₀) and the concentration of the ionized salt form. This relationship is described by the Henderson-Hasselbalch equation.

S = S₀ (1 + 10^(pH - pKa))

This equation predicts that as the pH increases above the pKa, the total solubility increases exponentially. A full pH-solubility profile, generated by performing shake-flask experiments at various pH values, is essential for predicting a compound's behavior in the variable pH environments of the gastrointestinal tract.

pH_Solubility_Relationship cluster_ph_scale pH Scale cluster_species Dominant Molecular Species cluster_solubility Resulting Solubility Low_pH Low pH (pH < pKa) Protonated R-COOH (Neutral Acid) Low_pH->Protonated favors High_pH High pH (pH > pKa) Deprotonated R-COO⁻ (Anionic Salt) High_pH->Deprotonated favors Low_Sol Low Solubility (Approaches S₀) Protonated->Low_Sol leads to High_Sol High Solubility (S >> S₀) Deprotonated->High_Sol leads to

Caption: Relationship between pH, molecular form, and solubility.

Conclusion and Future Directions

While direct experimental solubility data for 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid remains to be published, a robust and scientifically-grounded understanding of its likely behavior can be achieved. By analyzing its structure, leveraging data from close analogs, and applying gold-standard experimental protocols, researchers can confidently characterize this critical parameter. The predicted low intrinsic aqueous solubility and significant pH-dependence are key takeaways. For practical applications, the use of polar organic solvents, co-solvent systems, or pH adjustment to the basic range will be essential strategies for solubilization. The protocols detailed herein provide a clear roadmap for generating the empirical data needed to support any future drug development or process chemistry endeavors involving this compound.

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A Prospective Analysis of the Biological Activity of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1] This technical guide presents a prospective analysis of a novel furan-containing molecule, 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid . While direct biological data for this specific compound is not yet available in published literature, its structural motifs—a substituted furan ring linked to a benzoic acid derivative—suggest a high potential for significant pharmacological activity. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the scientific rationale for investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. We provide detailed, field-proven experimental protocols to systematically evaluate these putative activities and elucidate the underlying mechanisms of action, thereby paving the way for the discovery of new therapeutic agents.

Introduction: The Furan Scaffold as a Versatile Pharmacophore

The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a vast array of natural products and synthetic molecules, underpinning their diverse biological functions.[2] Its unique electronic properties and the ability to act as a bioisostere for other aromatic systems like phenyl or thiophene rings make it an attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles. Furan derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4]

The subject of this guide, 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid , combines the furan scaffold with a benzoic acid moiety, another structure of pharmacological importance. The presence of a formyl group on the furan ring and a methyl group on the benzoic acid ring provides specific electronic and steric properties that are ripe for investigation.

Chemical Structure:

Caption: Chemical structure of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid.

Putative Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on furan derivatives, we hypothesize that 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid may possess significant anticancer, antimicrobial, and anti-inflammatory properties.

Potential Anticancer Activity

Furan-containing molecules are known to target cancer cells by inducing apoptosis, causing cell cycle arrest, and inhibiting crucial enzymes.[4][5]

  • Hypothesized Mechanism: Induction of Apoptosis and Cell Cycle Arrest. The compound may trigger programmed cell death in cancer cells by modulating key signaling pathways such as PI3K/Akt or Wnt/β-catenin.[6] It could also potentially arrest the cell cycle at the G2/M phase, a common mechanism for furan-based anticancer agents, by interfering with tubulin polymerization.[7]

anticancer_pathway compound 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid tubulin Tubulin Polymerization compound->tubulin Inhibition pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Suppression wnt Wnt/β-catenin Pathway compound->wnt Suppression g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest apoptosis Apoptosis Induction pi3k_akt->apoptosis wnt->apoptosis cancer_cell_death Cancer Cell Death g2m_arrest->cancer_cell_death apoptosis->cancer_cell_death

Caption: Putative anticancer mechanisms of action.

Potential Antimicrobial Activity

The furan ring is a central component of several antimicrobial agents, including the well-known nitrofurans.[4]

  • Hypothesized Mechanism: Disruption of Microbial Cellular Processes. The mechanism of action for furan-based antimicrobials often involves the enzymatic reduction of the molecule within microbial cells, leading to the formation of reactive intermediates.[4] These intermediates can damage microbial DNA, ribosomes, and other essential macromolecules, ultimately leading to cell death. The electron-withdrawing nature of the formyl and carboxylic acid groups may facilitate this reductive activation. The antimicrobial activity could be broad-spectrum, affecting both Gram-positive and Gram-negative bacteria.[8]

antimicrobial_pathway compound 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid bacterial_cell Bacterial Cell compound->bacterial_cell reductases Bacterial Nitroreductases bacterial_cell->reductases reactive_intermediates Reactive Intermediates reductases->reactive_intermediates Reduction macromolecules DNA, Ribosomes, Proteins reactive_intermediates->macromolecules Interaction damage Macromolecular Damage macromolecules->damage cell_death Bacterial Cell Death damage->cell_death

Caption: Putative antimicrobial mechanism of action.

Potential Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade.[3][9]

  • Hypothesized Mechanism: Modulation of Inflammatory Pathways. The compound may exert anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation.[4] Additionally, it could potentially suppress the activation of the NF-κB signaling pathway.[10] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS.[10]

anti_inflammatory_pathway compound 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid tak1 TAK1 compound->tak1 Inhibition ikk IKK Complex compound->ikk Inhibition inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->tak1 tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nf_kb NF-κB nucleus Nucleus nf_kb->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) nucleus->pro_inflammatory_genes Transcription inflammation Inflammation pro_inflammatory_genes->inflammation experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation mtt MTT Assay (Cytotoxicity) mic Broth Microdilution (Antimicrobial) luciferase NF-κB Reporter Assay (Anti-inflammatory Mechanism) paw_edema Carrageenan-Induced Paw Edema (Anti-inflammatory) luciferase->paw_edema Promising candidates compound 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid compound->mtt compound->mic compound->luciferase

Caption: A streamlined experimental workflow for biological evaluation.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Compound MCF-7 (Breast Cancer) HeLa (Cervical Cancer)
Test Compound Experimental Value Experimental Value

| Doxorubicin | Reference Value | Reference Value |

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

Compound S. aureus E. coli
Test Compound Experimental Value Experimental Value

| Ciprofloxacin | Reference Value | Reference Value |

Table 3: Hypothetical In Vivo Anti-inflammatory Data (% Inhibition of Edema at 3h)

Treatment Dose (mg/kg) % Inhibition
Test Compound 10 Experimental Value
Test Compound 25 Experimental Value

| Indomethacin | 10 | Reference Value |

Future Directions and Conclusion

The furan scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutic agents. This guide provides a robust framework for the initial biological characterization of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid . Based on the well-established pharmacological importance of the furan moiety, this compound represents a promising candidate for anticancer, antimicrobial, and anti-inflammatory drug discovery.

Should initial screenings yield positive results, further investigations would be warranted. These include more detailed mechanistic studies (e.g., Western blotting for specific pathway proteins, flow cytometry for cell cycle analysis), in vivo efficacy studies in relevant disease models (e.g., tumor xenograft models, systemic infection models), and preliminary pharmacokinetic and toxicology assessments.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this novel furan derivative and contribute to the ongoing quest for new and improved medicines.

References

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. BenchChem.
  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • Siddiqui, S. S. A., et al. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol.
  • Danis, J., et al. (n.d.). NFκB-Luciferase Reporter Assay. Bio-protocol.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). Oriental Journal of Chemistry.
  • BenchChem. (2025). Unlocking the Anticancer Potential of Furan-Based Compounds: A Comparative Guide to Mechanisms of Action. BenchChem.
  • Inotiv. (n.d.).
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Berditsch, M. (2012).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Nature Protocols. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences.
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025).
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  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020).
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (n.d.). Bentham Science Publisher.
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  • BenchChem. (2025).
  • Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactiv
  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Human Journals.
  • Furan: A Promising Scaffold for Biological Activity. (2024).
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  • 4-(5-FORMYLFURAN-2-YL)BENZOIC ACID | CAS 39245-15-3. (n.d.).
  • 4-(5-Formyl-furan-2-yl)-2-hydroxy-benzoic acid | CAS 436088-45-8. (n.d.). Santa Cruz Biotechnology.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV
  • 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid(CAS# 444068-62-6 ). (n.d.). angenechemical.com.
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literature review on 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of the chemical scaffold 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid and its derivatives. This analysis focuses on its utility as a bifunctional biaryl building block in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) and the synthesis of DNA-binding agents and allosteric modulators.[1]

Executive Summary

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (CAS: 591210-45-6) represents a "privileged" biaryl scaffold characterized by a high degree of orthogonal functionality.[1] Unlike simple biaryls, this molecule incorporates three distinct features:

  • A Reactive Aldehyde Warhead: Located on the furan ring, enabling reversible covalent bonding (Schiff base formation) or heterocycle construction.[1]

  • A Solubilizing Carboxylate Tail: Providing a handle for amide coupling or salt formation to tune physicochemical properties.[1]

  • A Conformationally Locked Core: The 4-methyl group (ortho to the furan ring) induces a steric twist, disrupting planarity and favoring specific atropisomeric conformations—a critical feature for enhancing binding selectivity in protein pockets.[1]

This guide reviews the synthetic accessibility, structural activity relationships (SAR), and derivative classes of this scaffold, extrapolating from established chemistries of the broader aryl-furan-carbaldehyde family.[1]

Structural Analysis & "The Magic Methyl" Effect

The defining feature of this derivative, compared to the des-methyl analog (3-(5-formylfuran-2-yl)benzoic acid), is the steric influence of the methyl group at the C4 position.[1]

Conformational Restriction

In biaryl systems, planarity allows for conjugation but often leads to promiscuous binding (e.g., DNA intercalation).[1] The introduction of the 4-methyl group creates steric clash with the furan ring protons/lone pairs, forcing the two aromatic rings to twist relative to each other.[1]

  • Dihedral Angle: Predicted to be ~45–60°, preventing flat stacking.[1]

  • Medicinal Benefit: This "pre-organization" reduces the entropy penalty upon binding to a target receptor, potentially increasing potency.[1]

Orthogonal Vectors

The aldehyde and carboxylic acid vectors are positioned to explore different regions of a binding pocket:

  • Aldehyde (Electrophile): Targets nucleophilic residues (e.g., Lysine, Cysteine) or serves as a precursor for heterocyclic extension.[1]

  • Acid (Anion/H-bond Donor): Targets basic residues (e.g., Arginine) or solvent-exposed regions.[1]

Synthetic Methodologies

The synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid relies on robust palladium-catalyzed cross-coupling reactions.[1] The Suzuki-Miyaura coupling is the industry standard due to its tolerance of the aldehyde and acid functional groups.[1]

Preferred Synthetic Route (Suzuki Coupling)

Reaction: 3-Bromo-4-methylbenzoic acid + 5-Formylfuran-2-boronic acid


 Product.[1]
Protocol: Palladium-Catalyzed Cross-Coupling
  • Reagents:

    • Substrate A: 3-Bromo-4-methylbenzoic acid (1.0 eq)[1]

    • Substrate B: 5-Formylfuran-2-boronic acid (1.2 eq)[1]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 eq)[1]

    • Base: K₂CO₃ (3.0 eq)[1]

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Procedure:

    • Charge a reaction vessel with Substrate A, Substrate B, and Base.[1]

    • Degas the solvent mixture with nitrogen for 15 minutes (Critical to prevent Pd oxidation).[1]

    • Add the Pd catalyst under a nitrogen stream.[1]

    • Heat the mixture to 90°C for 12–16 hours.

    • Workup: Cool to RT, acidify with 1N HCl to pH 3 (to precipitate the acid). Extract with Ethyl Acetate.[1]

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient).[1]

Visualization of Synthetic Logic

The following diagram illustrates the synthetic flow and downstream derivatization pathways.

SynthesisPath Figure 1: Synthesis and Derivatization Tree of the Scaffold Start1 3-Bromo-4-methylbenzoic acid Core 3-(5-Formylfuran-2-yl)- 4-methylbenzoic acid (Core Scaffold) Start1->Core Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start2 5-Formylfuran-2-boronic acid Start2->Core Deriv1 Reductive Amination (Amine Libraries) Core->Deriv1 R-NH2, NaBH(OAc)3 (Aldehyde Reactivity) Deriv2 Heterocyclization (Benzimidazoles/Thiazoles) Core->Deriv2 Diamines/Thioamides (Condensation) Deriv3 Amide Coupling (Peptidomimetics) Core->Deriv3 R-NH2, HATU/DIPEA (Acid Reactivity)

Figure 1: The core scaffold is synthesized via Suzuki coupling and serves as a divergent point for amine, heterocycle, and amide libraries.[1]

Derivative Classes & Applications

The literature on aryl-furan systems highlights several key derivative classes relevant to this scaffold.

Bis-Heterocyclic DNA Intercalators

Derivatives formed by converting the aldehyde into a second heterocycle (e.g., benzothiazole, benzimidazole) create "bis-heterocyclic" systems.[1]

  • Mechanism: These extended planar systems (if the twist is minimized by flexible linkers) or groove binders (if twisted) interact with DNA.[1]

  • Reference Case: Research on cyano-substituted bis-benzothiazolyl arylfurans demonstrates that furan-linked biaryls possess significant antimicrobial and antitumor activity due to DNA groove binding [1].[1]

  • Synthesis: Condensation of the aldehyde with 2-aminothiophenol yields the benzothiazole derivative.[1]

Hemoglobin Allosteric Modulators (Theoretical Application)

Aldehyde-bearing heterocycles are a validated class for treating Sickle Cell Disease (SCD).[1]

  • Mechanism: The aldehyde forms a reversible Schiff base with the N-terminal valine of the hemoglobin

    
    -chain, stabilizing the oxygenated state (R-state) and preventing polymerization (sickling).[1]
    
  • Relevance: While Voxelotor uses a pyrazole-pyridine core, the furan-phenyl-aldehyde motif of this scaffold offers a similar electronic profile.[1] The 4-methyl group may enhance oral bioavailability by reducing planarity and crystal lattice energy.[1]

Kinase Inhibitor Scaffolds

The biaryl acid motif is common in Type II kinase inhibitors.[1]

  • Derivatization: The carboxylic acid is converted to an amide (linking to the "hinge binder"), while the furan-aldehyde extends into the solvent-front or back-pocket.[1]

  • Advantage: The furan oxygen can act as a weak H-bond acceptor, interacting with specific residues in the ATP binding pocket.[1]

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity profile of the functional groups on the scaffold, guiding experimental design.

Functional GroupReaction TypeReagentsPrimary Application
Aldehyde (C-5) Reductive AminationAmines, NaBH(OAc)₃Creating secondary amine libraries for SAR exploration.[1]
Aldehyde (C-5) CondensationDiamines, OxidantsConstructing fused heterocycles (e.g., Imidazoles) for DNA binding.[1]
Carboxylic Acid Amide CouplingHATU, EDC, AminesAttaching solubilizing tails or peptidomimetic chains.[1]
Furan Ring Diels-AlderMaleimides(Less Common) Cycloaddition to form bicyclic systems.[1]

Experimental Protocol: Reductive Amination (Example)

To validate the scaffold's utility in library generation, the following protocol describes the conversion of the aldehyde to a secondary amine.

Objective: Synthesis of N-benzyl-1-(5-(2-carboxy-5-methylphenyl)furan-2-yl)methanamine.

  • Dissolution: Dissolve 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (1.0 mmol) in DCE (Dichloroethane) (5 mL).

  • Amine Addition: Add Benzylamine (1.1 mmol) and Acetic Acid (1 drop). Stir for 30 min at RT to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Disappearance of aldehyde peak).

  • Quench: Add saturated NaHCO₃ solution.

  • Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

  • Note: If the carboxylic acid interferes, protect it as a methyl ester prior to this step, then hydrolyze post-reaction.[1]

References

  • Synthesis of New Cyano-Substituted bis-Benzothiazolyl Arylfurans. Molecules, 2003.[1][2] (Discusses the synthesis of furan-linked biaryls via Meerwein arylation and their conversion to bioactive heterocycles). [1]

  • Evaluation of Wound Healing Potential of (5-formylfuran-2-yl)Methyl Benzoates. NIH/PMC, 2026.[1] (Provides context on the biological activity and toxicity profiles of furan-benzoate derivatives).

  • 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid Product Data. CymitQuimica / PubChem. (Confirmation of commercial availability and physicochemical data). [1]

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Methodological & Application

Application Note & Protocol: A Validated Synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 3-(5-formylfuran-2-yl)-4-methylbenzoic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthetic strategy is centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the core biaryl structure, followed by a straightforward saponification to yield the final carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, characterization data, and safety protocols to ensure reliable and reproducible results.

Introduction and Scientific Rationale

Substituted furan and benzoic acid moieties are prevalent scaffolds in a wide array of biologically active compounds and functional materials. The title compound, 3-(5-formylfuran-2-yl)-4-methylbenzoic acid, combines these two key pharmacophores, making it a highly desirable intermediate for library synthesis and lead optimization campaigns. The formyl group on the furan ring serves as a versatile handle for further chemical modifications, such as reductive amination or olefination, while the carboxylic acid on the phenyl ring allows for amide bond formation or other derivatizations.

The chosen synthetic route leverages the power and versatility of the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its mild reaction conditions, high functional group tolerance, and commercial availability of starting materials, making it a cornerstone of modern organic synthesis for constructing C-C bonds between sp²-hybridized carbons.[1][2][3] The protocol begins by coupling a boronic acid ester with a bromo-aromatic compound, followed by hydrolysis of a methyl ester, which acts as a protecting group for the carboxylic acid functionality during the palladium-catalyzed step.

Reaction Scheme

The synthesis proceeds in two distinct stages:

Step 1: Suzuki-Miyaura Cross-Coupling Methyl 3-(5-formylfuran-2-yl)-4-methylbenzoate is synthesized from methyl 3-bromo-4-methylbenzoate and 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan.

(Self-generated image, not from a search result)

Step 2: Saponification (Ester Hydrolysis) The methyl ester intermediate is hydrolyzed using lithium hydroxide to yield the final product, 3-(5-formylfuran-2-yl)-4-methylbenzoic acid.

(Self-generated image, not from a search result)

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Methyl 3-bromo-4-methylbenzoate≥98%Sigma-Aldrich
2-Formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan≥97%Combi-Blocks
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst GradeStrem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Deionized Water (H₂O)Type 1In-house
Lithium Hydroxide (LiOH)≥98%Alfa Aesar
Tetrahydrofuran (THF)HPLC GradeVWR Chemicals
Methanol (MeOH)HPLC GradeVWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeJ.T. Baker
HexanesACS GradeJ.T. Baker
Brine (Saturated NaCl solution)-Lab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Hydrochloric Acid (HCl)2 M solutionLab-prepared

Equipment: Three-neck round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen/argon gas inlet, septa, syringes, rotary evaporator, separatory funnel, Buchner funnel, standard laboratory glassware, silica gel for column chromatography.

Step-by-Step Synthesis

PART A: Synthesis of Methyl 3-(5-formylfuran-2-yl)-4-methylbenzoate (Suzuki-Miyaura Coupling)

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add methyl 3-bromo-4-methylbenzoate (1.0 eq.), 2-formyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan (1.1 eq.), and potassium carbonate (K₂CO₃) (3.0 eq.).

    • Causality: The use of a slight excess of the boronic ester ensures complete consumption of the limiting bromo-aromatic starting material. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to the palladium center.[4]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen.

    • Causality: The active Pd(0) catalyst, which is formed in situ, is sensitive to oxidation, which would deactivate it and halt the reaction.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (v/v). Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq.).

    • Causality: A mixed aqueous-organic solvent system is required to dissolve both the organic substrates and the inorganic base.[2] Degassing removes dissolved oxygen to protect the catalyst. Pd(dppf)Cl₂ is a robust pre-catalyst that is readily reduced to the active Pd(0) species in the reaction mixture.

  • Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup and Extraction: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

    • Causality: The water wash removes the bulk of the inorganic salts (K₂CO₃ and boronic acid byproducts), while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure methyl 3-(5-formylfuran-2-yl)-4-methylbenzoate as a solid.

PART B: Synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (Saponification)

  • Setup: In a 100 mL round-bottom flask, dissolve the purified methyl ester from Part A (1.0 eq.) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and water (3:1:1 v/v/v).

  • Reagent Addition: Add lithium hydroxide (LiOH) (5.0 eq.) to the solution.

    • Causality: LiOH is a strong base that attacks the electrophilic carbonyl carbon of the ester, leading to hydrolysis. A significant excess ensures the reaction goes to completion.[5][6]

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Quenching and Acidification: Partially concentrate the mixture on a rotary evaporator to remove the organic solvents (THF and MeOH). Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution to a pH of ~2-3 by adding 2 M HCl. A precipitate should form.

    • Causality: Acidification protonates the lithium carboxylate salt, converting it to the free carboxylic acid, which is significantly less soluble in water and precipitates out.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum to yield 3-(5-formylfuran-2-yl)-4-methylbenzoic acid as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the complete synthesis and purification workflow.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Saponification cluster_final Final Product & Analysis S1_Reactants 1. Combine Reactants (Bromoester, Boronic Ester, K₂CO₃) S1_Inert 2. Establish Inert Atmosphere (N₂ Purge) S1_Reactants->S1_Inert S1_Solvent 3. Add Solvents & Catalyst (Dioxane/H₂O, Pd(dppf)Cl₂) S1_Inert->S1_Solvent S1_Heat 4. Heat to 85-90°C (12-16 hours) S1_Solvent->S1_Heat S1_Workup 5. Aqueous Workup (EtOAc Extraction) S1_Heat->S1_Workup S1_Purify 6. Column Chromatography S1_Workup->S1_Purify S1_Product Intermediate: Methyl Ester S1_Purify->S1_Product S2_Dissolve 1. Dissolve Intermediate in THF/MeOH/H₂O S1_Product->S2_Dissolve Proceed to Hydrolysis S2_Base 2. Add LiOH (Stir at RT, 4-6 hours) S2_Dissolve->S2_Base S2_Acidify 3. Remove Organics & Acidify (HCl to pH 2-3) S2_Base->S2_Acidify S2_Isolate 4. Isolate by Filtration S2_Acidify->S2_Isolate S2_Dry 5. Dry Under Vacuum S2_Isolate->S2_Dry Final_Product 3-(5-Formylfuran-2-yl)-4- methylbenzoic acid S2_Dry->Final_Product Analysis Characterization (NMR, MS, IR) Final_Product->Analysis

Caption: Workflow for the two-step synthesis and analysis of the target compound.

Characterization Data

The identity and purity of the final product, 3-(5-formylfuran-2-yl)-4-methylbenzoic acid, should be confirmed by standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.1 (s, 1H, COOH), ~9.7 (s, 1H, CHO), ~8.0-7.4 (m, 5H, Ar-H & Furan-H), ~2.5 (s, 3H, CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~178 (CHO), ~167 (COOH), ~158-150 (Furan C-O), ~145-120 (Aromatic & Furan C), ~115 (Furan C-H), ~20 (CH₃).
Mass Spec (ESI-) Calculated for C₁₃H₁₀O₄: 230.0579. Found: m/z 229.0506 [M-H]⁻.[7]
IR (ATR) ν (cm⁻¹): ~3200-2500 (broad, O-H stretch of COOH), ~1690 (C=O stretch of COOH), ~1670 (C=O stretch of CHO).

Safety and Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen. THF, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

  • Reagents: Lithium hydroxide and hydrochloric acid are corrosive. Handle with care to avoid skin and eye contact.

Trustworthiness and Validation

This protocol is built upon well-established and highly cited chemical transformations. The Suzuki-Miyaura coupling is a robust and reliable method for biaryl synthesis, widely used in both academic and industrial settings.[3] The saponification is a fundamental organic reaction with predictable outcomes. Each step includes a mechanistic rationale to ensure the user understands the "why" behind the procedure, allowing for more effective troubleshooting. By following this detailed guide and confirming the product's identity with the provided characterization data, researchers can be confident in the successful and reproducible synthesis of 3-(5-formylfuran-2-yl)-4-methylbenzoic acid.

References

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Center for Biotechnology Information. [Link]

  • Highly Selective Aerobic Oxidation of 5-Hydroxymethyl Furfural into 2,5-Diformylfuran over Mn-Co Binary Oxides. DTU Research Database. [Link]

  • Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase. National Center for Biotechnology Information. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. [Link]

  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Royal Society of Chemistry. [Link]

  • Aerobic oxidation of 5-hydroxymethylfurfural into 2,5-diformylfuran using manganese dioxide with different crystal structures: A comparative study. PubMed. [Link]

  • Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Royal Society of Chemistry. [Link]

  • 3-(5-formylfuran-2-yl)-4-methylbenzoic acid. PubChem. [Link]

  • Oxidation of 5‐Hydroxymethylfurfural into 2,5‐Diformylfuran on Alkali Doped Ru/C Catalysts. Electron Properties of Ruthenium Species as Descriptor of Catalytic Activity. National Center for Biotechnology Information. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. National Center for Biotechnology Information. [Link]

Sources

Optimizing Solvent Systems for the Synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-SOLV

Executive Summary

The synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid presents a distinct chemoselective challenge: coupling an electron-deficient heteroaryl boronic acid with a free carboxylic acid halide. The primary synthetic pathway involves a Suzuki-Miyaura cross-coupling .[1][2][3][4]

Success depends on balancing three competing factors:

  • Solubility: The starting material (3-bromo-4-methylbenzoic acid) exists as a benzoate salt under the basic conditions required for transmetallation, necessitating a highly polar reaction medium.[2]

  • Substrate Stability: 5-formylfuran-2-boronic acid is prone to protodeboronation (C-B bond cleavage) under high heat or strong basicity.[2]

  • Functional Group Tolerance: The aldehyde moiety must be preserved against oxidation (to carboxylic acid) or Cannizzaro disproportionation.[2]

This guide provides a rationale for solvent selection, moving away from toxic legacy solvents (DMF, DME) toward high-performance, green binary systems.

Retrosynthetic & Mechanistic Analysis

The target molecule is assembled via the coupling of 3-bromo-4-methylbenzoic acid (1) and 5-formylfuran-2-boronic acid (2) .[2]

ReactionScheme Reactant1 3-Bromo-4-methyl- benzoic acid Catalyst Pd Catalyst / Base Solvent System Reactant1->Catalyst Reactant2 5-Formylfuran- 2-boronic acid Reactant2->Catalyst Intermediate Pd(II) Complex (Transmetallation) Catalyst->Intermediate 80°C Product 3-(5-Formylfuran-2-yl)- 4-methylbenzoic acid Intermediate->Product Reductive Elimination + Acidic Workup

Figure 1: Reaction scheme for the Suzuki-Miyaura coupling. The choice of solvent directly influences the stability of the 'Intermediate' species.

Solvent Selection Strategy

The Solubility Paradox

In standard Suzuki couplings, non-polar solvents like Toluene are common. However, Reactant 1 contains a carboxylic acid (


).[2] Upon addition of the base (necessary to activate the boronic acid), Reactant 1 deprotonates to form a benzoate salt .[2]
  • Consequence: If a non-polar solvent (Toluene/Hexane) is used, the benzoate salt precipitates, halting the reaction.

  • Solution: The solvent system must be water-miscible or capable of dissolving ionic species.[2]

Comparative Solvent Performance Data

The following table summarizes solvent performance based on yield, green chemistry metrics, and reaction kinetics for this specific biaryl class.

Solvent System (v/v)BaseTemp (°C)Yield PotentialGreen ScoreTechnical Notes
Ethanol / Water (1:1) K₂CO₃70High (85-95%) Excellent Recommended. Dissolves benzoate salts well.[2] Mild reflux prevents aldehyde degradation.
2-MeTHF / Water (3:1) K₃PO₄80High (80-90%)GoodBest for phase separation during workup. 2-MeTHF is derived from biomass.
1,4-Dioxane / Water (4:1) Na₂CO₃90High (85-95%)Poor"Legacy" standard.[2] Toxic/Carcinogenic.[2] Use only if green solvents fail.[2]
DMF / Water (4:1) K₂CO₃100Medium (60-75%)Very PoorHigh boiling point makes removal difficult.[2] Promotes aldehyde oxidation.[2]
Toluene / Water (1:1) K₃PO₄90Low (<40%)ModerateAvoid. Poor solubility of the benzoate intermediate leads to stalled conversion.[2]
Recommendation: The "Green" Binary System

Ethanol/Water (1:1) is the superior choice for this synthesis.[2]

  • Solubility: Excellent solvation of the benzoate intermediate.[2]

  • Protodeboronation Control: The lower boiling point of EtOH (78°C) acts as a natural temperature limiter, preventing the thermal degradation of the sensitive furan-boronic acid.[2]

  • Workup: EtOH is easily removed via rotary evaporation, simplifying the isolation of the water-soluble product salt before acidification.[2]

Detailed Experimental Protocol

Protocol A: Green Synthesis (Ethanol/Water)

Objective: Synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid on a 1.0 gram scale.

Reagents
  • Aryl Halide: 3-bromo-4-methylbenzoic acid (1.0 equiv, 4.65 mmol, 1.0 g)

  • Boronic Acid: 5-formylfuran-2-boronic acid (1.2 equiv, 5.58 mmol, 0.78 g)

  • Catalyst: Pd(dppf)Cl₂[2][5]·CH₂Cl₂ (3 mol%, 0.14 mmol, 114 mg)

    • Rationale: Bidentate ferrocene ligands are robust and resist deactivation by the free carboxylic acid.[2]

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv, 13.95 mmol, 1.93 g)
    
  • Solvent: Ethanol (15 mL) / Deionized Water (15 mL) - Degassed[2]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Charge a 100 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Add the Aryl Halide , Boronic Acid , and Base .[3]

    • Critical Step: Cap the flask with a septum and purge with Nitrogen (

      
      ) or Argon for 5 minutes.[2] Oxygen promotes homocoupling and catalyst death.[2]
      
  • Solvent Addition & Degassing:

    • Premix Ethanol and Water (1:1 ratio).[2] Sparge with

      
       for 15 minutes.
      
    • Add the solvent mixture to the solids via syringe through the septum.[2]

    • Stir at room temperature for 5 minutes. The mixture should turn into a slurry or clear solution depending on the exact salt formation rate.[2]

  • Catalyst Addition:

    • Briefly remove the septum (under positive

      
       flow) and add the Pd(dppf)Cl₂  catalyst.[2] The solution will likely turn orange/red.[2]
      
    • Reseal and purge for another 2 minutes.

  • Reaction:

    • Heat the mixture to 70°C (internal temperature).

    • Monitor via HPLC or TLC (Eluent: 5% MeOH in DCM with 1% Acetic Acid).

    • Time: Reaction is typically complete in 2–4 hours.[2]

    • Checkpoint: If the furan boronic acid is consumed but starting material remains, add 0.2 equiv more boronic acid. Furan boronic acids can degrade faster than they couple.[2]

  • Workup (The "Acid Switch"):

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove Palladium black.[2] Wash the pad with 10 mL water.[2]

    • Concentration: Remove the Ethanol under reduced pressure (Rotavap). You will be left with an aqueous solution of the product (as the potassium benzoate salt).[2]

    • Extraction of Impurities: Wash the aqueous layer with Ethyl Acetate (2 x 20 mL).[2] Discard the organic layer.[2] (This removes non-acidic impurities like deboronated furan or homocoupled byproducts).[2]

    • Precipitation: Cool the aqueous phase to 0–5°C in an ice bath.[2] Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 3–4.

    • Observation: The product will precipitate as a off-white to pale yellow solid.[2]

    • Isolation: Filter the solid, wash with cold water (2 x 10 mL), and dry in a vacuum oven at 45°C.

Decision Matrix for Optimization

Use this logic flow to troubleshoot or adapt the protocol for specific constraints.

SolventDecision Start Start: Select Solvent SolubilityCheck Is the Acid Soluble as Salt? Start->SolubilityCheck GreenCheck Is Green Chem Mandatory? SolubilityCheck->GreenCheck Yes (Polar) Dioxane Use Dioxane/H2O (High Temp Stability) SolubilityCheck->Dioxane No (Need high temp) EtOH Use EtOH/H2O (1:1) (Standard Protocol) GreenCheck->EtOH Yes (Simple Workup) MeTHF Use 2-MeTHF/H2O (Better Phase Sep) GreenCheck->MeTHF Yes (Scale-up/Extraction) GreenCheck->Dioxane No (Legacy)

Figure 2: Decision matrix for selecting the optimal solvent system based on process constraints.

Critical Control Points & Troubleshooting

Protodeboronation (Loss of Boron)

The furan ring facilitates the hydrolytic cleavage of the C-B bond, producing furfural (which is volatile and lost).[2]

  • Symptom: Low yield, excess aryl halide remaining, smell of almonds/furfural.

  • Fix: Switch base to Potassium Phosphate (

    
    )  or Potassium Fluoride (KF) .[2] These are milder and stabilize the boronate intermediate better than carbonates.[2]
    
Aldehyde Oxidation
  • Symptom: Formation of a dicarboxylic acid byproduct (Check LCMS for M+16 mass).[2]

  • Fix: Ensure rigorous degassing.[2] Add a radical scavenger like BHT (1 mol%) if trace oxidation persists.[2] Avoid DMF, which can act as an oxygen transfer agent at high temps.

Palladium Contamination
  • Fix: Because the product contains a carboxylic acid, it can chelate Pd. Use a scavenger resin (e.g., SiliaMetS® Thiol) during the aqueous phase wash or recrystallize the final product from Ethanol/Water.[2]

References

  • Pfizer Solvent Selection Guide. Green Chemistry, 2008, 10 , 31-36.[6] [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. [Link][2]

  • Green Solvent Selection for Suzuki–Miyaura Coupling. ACS Sustainable Chemistry & Engineering, 2021, 9 (1), 552-559.[7] [Link][2]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienyl/furyl boronic acids. ResearchGate / Beilstein J. Org.[2] Chem., 2011, 7 , 1261–1269. [Link]

Sources

Advanced Crystallization Protocols for 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (CAS: Derivative/Analogous to 39245-15-3) is a critical bi-heteroaryl intermediate often employed in the synthesis of kinase inhibitors (e.g., ROCK inhibitors) and complex pharmaceutical scaffolds. Its structure features three distinct functionalities: a carboxylic acid tail, a central toluene core, and a reactive formyl-furan headgroup.

This guides provides a rigorous, self-validating framework for the crystallization of this compound. Unlike simple benzoic acid derivatives, the presence of the furan-aldehyde moiety introduces specific stability challenges—namely susceptibility to oxidative degradation (to furoic acid derivatives) and Cannizzaro disproportionation under uncontrolled alkaline conditions.[1]

Key Technical Challenges Solved:

  • Aldehyde Stability: Protocols minimize oxidative stress using inert atmosphere handling.[1]

  • Solvate Management: Selection of solvents to prevent stable solvate formation that alters bioavailability.[1]

  • Purity Control: Efficient rejection of Pd-catalyst residues (from Suzuki couplings) and regio-isomeric byproducts.

Physicochemical Profile & Solubility Mapping

Before initiating crystallization, the solubility profile must be established to define the Metastable Zone Width (MSZW).[1]

Table 1: Solubility Profile of 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid (Estimated at 25°C)

Solvent SystemSolubility ClassificationRole in Protocol
DMSO / DMF High (>100 mg/mL)Initial dissolution / Reaction solvent
THF High (>80 mg/mL)Primary solvent for anti-solvent crystallization
Ethanol / IPA Moderate (20-40 mg/mL)Ideal for Cooling Crystallization
Ethyl Acetate Moderate (15-30 mg/mL)Extraction / Cooling Crystallization
Water (pH < 4) Insoluble (<1 mg/mL)Anti-solvent
Water (pH > 8) Soluble (as Carboxylate)Reactive Crystallization medium
Heptane / Hexane InsolubleAnti-solvent

Protocol A: Reactive Crystallization (Primary Purification)[1]

Objective: Isolation of the target compound from crude reaction mixtures (e.g., Suzuki coupling crude), specifically removing inorganic salts and catalyst residues.[1]

Mechanism: This method utilizes the acidity of the benzoic acid moiety (


) to dissolve the compound in mild base, filter insolubles, and reprecipitate under controlled acidic conditions.[1]
Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of crude solid in 100 mL of 0.5 M NaHCO₃ (aq).

    • Expert Note: Avoid strong bases like NaOH if possible, or limit exposure time to <30 mins to prevent Cannizzaro reaction on the aldehyde group.[1]

    • Stir at 25°C until dissolution is complete. The solution should be clear to slightly amber.[1]

  • Filtration (Catalyst Removal):

    • Add 1.0 g of activated carbon (e.g., Darco G-60) to adsorb palladium residues.[1] Stir for 15 mins.

    • Filter through a Celite pad.[1] Wash the pad with 20 mL of 0.5 M NaHCO₃.[1]

    • Checkpoint: The filtrate must be free of suspended particles.[1]

  • Controlled Precipitation:

    • Cool the filtrate to 5–10°C.

    • Slowly add 1.0 M HCl dropwise while stirring vigorously.

    • Target pH: 3.0 – 3.5.

    • Critical Control: Do not overshoot to pH < 1.0 rapidly, as this can trap impurities or cause oiling out.[1]

  • Aging & Isolation:

    • Allow the slurry to stir at 5°C for 1 hour (Ostwald ripening).

    • Filter the solids using a Büchner funnel.[1]

    • Wash with 3 × 20 mL cold water to remove inorganic salts (NaCl).[1]

    • Dry under vacuum at 45°C for 12 hours.[1]

Protocol B: Recrystallization (Polymorph & Purity Control)[1]

Objective: Generation of high-purity crystalline material (>99.5% HPLC) with a defined crystal habit suitable for formulation.

Method: Cooling Crystallization from Ethanol/Water.[1]

Step-by-Step Methodology
  • Saturation:

    • Charge 5.0 g of the Protocol A product into a reactor.

    • Add 75 mL of Absolute Ethanol .

    • Heat to reflux (approx. 78°C) under Nitrogen atmosphere .[1]

    • Expert Note: Nitrogen blanketing is mandatory to prevent oxidation of the formyl group at elevated temperatures.[1]

  • Clarification:

    • If the solution is not perfectly clear, perform a hot filtration through a 0.45 µm PTFE membrane.[1]

  • Nucleation & Cooling:

    • Cool the solution linearly from 78°C to 60°C over 20 minutes.

    • Seeding (Optional but Recommended): At 60°C, add 0.5% w/w seed crystals to induce controlled nucleation.[1]

    • Hold at 60°C for 30 minutes to ensure seed growth.

  • Anti-Solvent Addition (Yield Enhancement):

    • While stirring at 60°C, slowly add 25 mL of Deionized Water (pre-heated to 60°C) over 30 minutes.

    • Mechanism:[1][2] Water acts as a weak anti-solvent, decreasing solubility and driving yield without causing rapid crash-precipitation.

  • Final Cooling:

    • Cool the slurry from 60°C to 0°C over 2 hours (0.5°C/min).

    • Hold at 0°C for 1 hour.

  • Isolation:

    • Filter the crystalline solid.[1][3]

    • Wash with a cold mixture of Ethanol:Water (3:1).[1]

    • Dry in a vacuum oven at 40–45°C with a nitrogen bleed.

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for purifying this specific intermediate, highlighting the critical control points (CCPs) for the aldehyde functionality.

CrystallizationWorkflow cluster_safety Critical Quality Attribute Protection Start Crude 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid Dissolution Dissolution in 0.5M NaHCO3 (pH > 8.0) Start->Dissolution Reactive Cryst Filtration Filtration (Celite/Carbon) Remove Pd Catalyst Dissolution->Filtration Remove Insolubles Acidification Acidification with 1M HCl Target pH 3.0 Filtration->Acidification Controlled Precip CrudeIsolation Isolate Crude Solid (Reactive Cryst Product) Acidification->CrudeIsolation Decision Purity Check (HPLC) CrudeIsolation->Decision Recryst Recrystallization Solvent: EtOH/Water Decision->Recryst < 99.5% Purity FinalDry Vacuum Drying 45°C Decision->FinalDry > 99.5% Purity InertStep CCP: N2 Atmosphere Prevent Aldehyde Oxidation Recryst->InertStep Heating Phase InertStep->FinalDry Cooling & Isolation

Caption: Workflow integrating reactive purification and solvent recrystallization with critical control points for aldehyde stability.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Oiling Out Cooling too rapid or anti-solvent added too fast.Re-heat to dissolution.[1] Add anti-solvent (water) more slowly.[1] Ensure seed crystals are present.[1]
Coloration (Brown/Red) Oxidation of the furan/aldehyde or residual Pd.1. Use activated carbon during the NaHCO₃ step.2. Ensure all heating steps are under Nitrogen.3. Recrystallize from IPA instead of Ethanol.[1]
Low Yield pH not low enough during Protocol A or excess solubility in Protocol B.Protocol A: Adjust pH to 3.0 (check with meter).Protocol B: Increase the ratio of Water (Anti-solvent) or cool to -5°C.
Aldehyde Oxidation Exposure to air while hot; presence of peroxides in ethers.[1]Use peroxide-free THF if using ethereal solvents. Purge all solvents with N₂ before use.[1]

References

  • PubChem. (n.d.).[1] 3-(5-formylfuran-2-yl)-4-methylbenzoic acid (Compound Summary). National Library of Medicine.[1] Retrieved February 24, 2026, from [Link][1]

  • Gentili, V., et al. (2022).[1] Synthesis of 4-(5-formyl-2-furyl)benzoic acid derivatives via Suzuki Coupling. Bioorganic Chemistry, 119, 105518.[1][4] (Methodology adapted for methyl-substituted analog).[1] [Link][1][2][5]

  • Matrix Fine Chemicals. (n.d.).[1] 4-(5-Formylfuran-2-yl)benzoic acid Product Data. Retrieved February 24, 2026, from [Link][1]

  • Organic Syntheses. (n.d.). General procedures for Furan-carboxylic acid purification. Org. Synth. Coll. Vol. 4, p. 628.[1] (Principles of furan acid stability). [Link]

Sources

Troubleshooting & Optimization

improving yield of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Organic Synthesis Division Ticket ID: #5492-BX Topic: Yield Optimization for 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid Status: Open Priority: Critical (Scale-up Blocked)[1]

System Diagnostics: Why This Reaction Fails

Welcome to the Technical Support Center. You are encountering a classic "conflict of interest" in cross-coupling chemistry: Steric Hindrance vs. Substrate Instability .

Your target molecule, 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid , presents two opposing challenges that standard Suzuki conditions (e.g., Pd(PPh3)4, Na2CO3, Toluene/EtOH) cannot resolve simultaneously:

  • The Steric Wall (The Aryl Halide): The methyl group at the 4-position is ortho to the coupling site (position 3). This creates significant steric bulk, slowing down the Oxidative Addition and Transmetallation steps. Standard catalysts (like PPh3-based systems) are too bulky and electron-poor to access this hindered site effectively.[1]

  • The Ticking Clock (The Boronic Acid): 5-Formylfuran-2-boronic acid is electronically unique.[1] The electron-withdrawing formyl group makes the C-B bond susceptible to hydrolytic cleavage. Under the basic, aqueous conditions required for Suzuki coupling, this species undergoes rapid Protodeboronation , decomposing into furfural before it can couple.

The Result: The catalyst struggles to access the hindered aryl halide, and while it waits, your boronic acid decomposes.

Visual Troubleshooting

Diagram 1: The Kinetic Competition (Failure Mode Analysis)

This diagram illustrates the "Death Spiral" where protodeboronation outcompetes the productive catalytic cycle.

ReactionPathways Start Reactants: Ar-Br (Hindered) + Furan-B(OH)2 (Unstable) Pd_Cycle Catalytic Cycle (Rate Limiting Step: Transmetallation) Start->Pd_Cycle Slow Entry (Sterics) Decomp FAILURE MODE: Protodeboronation (Furfural + Boric Acid) Start->Decomp FAST Decomposition (Base/Water) Product Target Product: Biaryl Acid Pd_Cycle->Product Productive Coupling

Caption: Figure 1. The kinetic competition. High steric hindrance slows the catalytic cycle, allowing rapid protodeboronation (red path) to consume the boronic acid before coupling occurs.[1]

Diagram 2: Diagnostic Decision Tree

Use this flowchart to identify the exact bottleneck in your current setup.

TroubleshootingTree Root Low Yield Observed CheckSM Analyze Crude Mixture: Is Aryl Bromide Remaining? Root->CheckSM YesSM YES: Aryl Bromide Present CheckSM->YesSM NoSM NO: Aryl Bromide Consumed CheckSM->NoSM CheckBoron Check Boronic Acid Status YesSM->CheckBoron SideRxn DIAGNOSIS: Side Reactions (Homocoupling/Oxidation) NoSM->SideRxn Decomp Boronic Acid Gone? (Furfural present) CheckBoron->Decomp Yes Intact Boronic Acid Remains? CheckBoron->Intact Yes Solution1 DIAGNOSIS: Protodeboronation FIX: Switch to Anhydrous Base or MIDA Boronate Decomp->Solution1 Solution2 DIAGNOSIS: Catalyst Death FIX: Switch to SPhos/XPhos (Overcome Sterics) Intact->Solution2

Caption: Figure 2. Diagnostic workflow. Identifying whether the aryl halide or boronic acid is consumed first dictates the optimization strategy.

Knowledge Base (FAQs)

Q1: I see a black precipitate ("Palladium Black") forming within 10 minutes. Is this normal? A: No, this indicates catalyst decomposition. Because your aryl halide is hindered (ortho-methyl), the oxidative addition is slow.[1] If the ligand is not electron-rich enough to stabilize the Pd(0) species, the palladium aggregates and precipitates.

  • The Fix: Switch to SPhos or XPhos ligands. These bulky, electron-rich biaryl phosphines stabilize Pd(0) and accelerate the coupling with hindered substrates [1].[1]

Q2: My LCMS shows large amounts of furfural. Why? A: This is Protodeboronation .[2] The formyl group on the furan ring withdraws electrons, making the boron atom hyper-electrophilic. Water attacks the boron, and the C-B bond cleaves.[2] This is accelerated by strong bases (NaOH, Na2CO3) and heat.[1]

  • The Fix: Use a milder base like K3PO4 (tripotassium phosphate) and reduce the water content. Alternatively, use the pinacol ester or MIDA boronate of the furan, which releases the active species slowly, keeping the standing concentration low [2].[2]

Q3: Can I protect the aldehyde to improve stability? A: Yes. Converting the 5-formyl group to a diethyl acetal or dioxolane transforms the group from electron-withdrawing to electron-donating. This dramatically stabilizes the C-B bond against hydrolysis. You can deprotect it with mild acid (1N HCl) during the workup.[1]

Optimized Protocol (The "Gold Standard")

This protocol utilizes SPhos , a ligand specifically designed by the Buchwald group to handle the dual challenges of steric hindrance and substrate instability.

Reagents:
  • Aryl Halide: 3-bromo-4-methylbenzoic acid (1.0 equiv)[1]

  • Boron Source: 5-formylfuran-2-boronic acid pinacol ester (1.2 equiv) (Preferred over the free acid for stability)[1]

  • Catalyst: SPhos Pd G3 (2.0 - 5.0 mol%) (Or Pd(OAc)2 + SPhos 1:2 ratio)[1]

  • Base: K3PO4 (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:
  • Degassing (Critical): Oxygen promotes homocoupling and aldehyde oxidation. Sparge both the dioxane and water with Argon/Nitrogen for 20 minutes before mixing.

  • Solubilization: In a reaction vial, dissolve the aryl halide and boronic ester in the degassed Dioxane.

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst.

  • Activation: Add the aqueous K3PO4 solution.

  • Reaction: Heat to 80°C (Do not exceed 100°C). Monitor by HPLC/TLC after 1 hour.

    • Note: SPhos is a "fast" ligand. If the reaction isn't done in 4 hours, it likely won't finish.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify carefully with 1M HCl to pH ~3 (to protonate the benzoic acid product). Caution: Do not go below pH 2 or heat during this step to avoid polymerizing the furan.

    • Extract with Ethyl Acetate.[2]

Comparative Data: Ligand Screening

The following table summarizes expected outcomes based on ligand kinetics for ortho-substituted biaryls [3].

Ligand SystemYieldStatusAnalysis
Pd(PPh3)4 < 15%Failed Ligand too bulky/electron-poor.[1] Cannot overcome ortho-methyl steric wall.
Pd(dppf)Cl2 30-40%Poor Better bite angle, but still suffers from slow oxidative addition.[1]
XPhos Pd G3 75-85%Good Excellent steric handling, but XPhos is extremely bulky; might struggle with the specific furan geometry.
SPhos Pd G3 85-95% Optimal The Gold Standard. Designed specifically for unstable boronic acids + hindered halides.

References

  • Buchwald, S. L., et al. (2002).[1][4][5] A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society.[4][6][7] [1]

  • Molander, G. A., et al. (2011).[1] Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate. Organic Letters. [1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids. Journal of the American Chemical Society.[4][6][7] [1]

Sources

solubility issues with 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilizing 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Executive Summary

You are likely encountering precipitation, "crashing out" upon dilution, or degradation (color change) when working with 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid .[1]

This molecule presents a "perfect storm" of solubility challenges: it is a hydrophobic weak acid with a reactive aldehyde moiety.[1] In pure water (pH ~5.5–7.0), it exists primarily in its protonated, insoluble form. Furthermore, the furan-aldehyde motif is chemically labile, leading to potential artifacts if incorrect buffers are used.

This guide provides the mechanistic logic and validated protocols to solubilize this compound without compromising its chemical integrity.

Module 1: The Solubility Mechanism (Why Water Fails)

To dissolve this compound, you must fight its Crystal Lattice Energy.[1] Water alone cannot overcome the strong intermolecular pi-stacking of the furan and benzene rings.

The pKa Factor:

  • Estimated pKa: ~4.0 – 4.3 (Carboxylic acid).[1]

  • In Water (pH < 6): The molecule is protonated (neutral). Solubility is negligible (< 100 µM).[1]

  • In Base (pH > 6.5): The carboxylic acid deprotonates to the carboxylate anion (

    
    ). This charge provides the hydration energy necessary to pull the molecule into solution.
    

Critical Rule: You generally need a pH at least 2 units above the pKa (pH > 6.5) to ensure >99% ionization and maximum solubility.

Module 2: Troubleshooting & Protocols

Scenario A: "I need a high-concentration stock solution (>10 mM)."

Do not attempt this in water.

Protocol:

  • Solvent: 100% DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]

  • Concentration: Up to 50–100 mM is typically achievable.[1]

  • Storage: Aliquot into small volumes (e.g., 20 µL) and store at -20°C or -80°C.

    • Why? Repeated freeze-thaw cycles introduce moisture.[1] Water in DMSO accelerates the oxidation of the aldehyde group to a carboxylic acid.

Scenario B: "I need an aqueous working solution for a biological assay."

This is where most users fail.[1] Direct dilution of DMSO stock into water causes precipitation.

Protocol:

  • Prepare Buffer: Use PBS or HEPES (pH 7.4 – 8.0).[1]

    • Note: See "Buffer Compatibility" below.

  • Stepwise Dilution:

    • Add the DMSO stock slowly to the vortexing buffer.[2]

    • Do not exceed 1% v/v DMSO if cells are sensitive.[1][2]

  • pH Adjustment (The "Salting In" Trick):

    • If the solution turns cloudy, the local pH might have dropped. Add a minimal amount of 1 M NaOH to push the pH to 8.0. The solution should clarify immediately as the carboxylate forms.[1]

Module 3: Chemical Stability (The "Hidden" Trap)

The 5-formylfuran moiety is reactive.[1] It is susceptible to:

  • Oxidation: The aldehyde (

    
    ) oxidizes to a carboxylic acid (
    
    
    
    ) in air/light.[1]
  • Schiff Base Formation: The aldehyde reacts with primary amines.[1]

Buffer Compatibility Table
Buffer SystemCompatibilityTechnical Explanation
Phosphate (PBS) Excellent Inert.[1] Ideal for pH 7.0–8.[1]0.
HEPES / MOPS Good Good buffering capacity; minimal interference.[1]
Tris (Tris-HCl) CRITICAL FAIL Tris contains a primary amine.[1] It will react with the aldehyde to form a Schiff base (imine) , changing the drug's structure and activity.
Glycine CRITICAL FAIL Primary amine (see Tris).[1]
Water (Unbuffered) Poor pH is uncontrolled; compound will likely precipitate.[1]

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for solubilization based on your end-use application.

SolubilizationStrategy Start Start: Solid Powder SolventCheck Select Solvent Start->SolventCheck Stock Make Stock Solution (50 mM) Dilution Dilute for Assay Stock->Dilution DMSO DMSO (Anhydrous) SolventCheck->DMSO Recommended Water Water/Buffer SolventCheck->Water Don't do this DMSO->Stock BufferCheck Check Buffer Type Dilution->BufferCheck Tris Tris/Glycine BufferCheck->Tris Avoid PBS PBS/HEPES (pH 7.4) BufferCheck->PBS Recommended Fail Artifact: Schiff Base Formation Tris->Fail PrecipCheck Cloudy? PBS->PrecipCheck AddBase Add 1M NaOH (Target pH 8.0) PrecipCheck->AddBase Turbid Success Ready for Assay PrecipCheck->Success Clear AddBase->Success

Caption: Logical workflow for solubilizing 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, highlighting critical failure points (Red) and correct pathways (Green).

Frequently Asked Questions (FAQs)

Q1: The solution turned yellow/brown overnight. Is it still good? A: Likely no . Furan derivatives are sensitive to photo-oxidation and polymerization (similar to how sugar degrades).[1] A color change usually indicates the formation of degradation products or "humins."

  • Fix: Prepare fresh. Protect stock solutions from light (wrap tubes in foil).

Q2: Can I sonicate the solution to dissolve the floating particles? A: Sonication helps disperse the solid but does not change the thermodynamics of solubility. If the pH is too low (acidic), the particles will eventually settle back out or cause variability in your data. You must adjust the pH or increase the cosolvent (DMSO) concentration.

Q3: My target protein has a Lysine in the active site. Will this compound react? A: This is a valid medicinal chemistry concern. The aldehyde group is an electrophile.[1] While less reactive than aliphatic aldehydes, it can potentially form covalent adducts with nucleophilic residues (Lysine, Cysteine) on your target protein over long incubation times.

  • Action: Validate your assay results by checking for time-dependent inhibition (a hallmark of covalent bonding).[1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive text on pH-dependent solubility profiling).

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][3] (Reference for solubility of benzoic acid analogs).

  • Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Mechanisms of aldehyde-amine Schiff base formation).

  • Tong, X., et al. (2010).[1] "Biomass-derived furanic aldehydes stability." ChemSusChem.[1] (Discusses the oxidative instability of furan-aldehydes in aqueous media).

Sources

stability of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Status: Operational Ticket Focus: Stability, Solubility, and Handling Compound ID: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (Generic Analog Reference: Furan-Benzoic Acid Hybrids)[1][2]

Executive Summary: The Molecule at a Glance

This compound is a biaryl system combining a p-toluic acid derivative with a reactive furfural moiety.[1][2] Its stability profile is dictated by three competing functional groups:

  • Carboxylic Acid: Dictates pH-dependent solubility.[1][2]

  • Formyl Group (Aldehyde): The "hotspot" for oxidation and cross-linking (Schiff base formation).[1]

  • Furan Ring: An electron-rich aromatic system susceptible to acid-catalyzed ring opening.[1][2]

Key Handling Rule: Store as a solid at -20°C under inert atmosphere. In solution, avoid acidic pH (<4) and primary amine buffers (Tris/Glycine).

Troubleshooting Guides (FAQ Format)

Issue 1: "I cannot get the compound to dissolve in my aqueous buffer."

Diagnosis: You are likely attempting to dissolve the free acid form in a neutral or acidic buffer.[1] Like p-toluic acid, this compound is hydrophobic in its protonated state.[1][2] The presence of the furan ring does not significantly improve water solubility compared to the benzene ring.

The Fix (Solubility Protocol):

  • Step 1 (Organic Stock): Dissolve the solid in DMSO (Dimethyl Sulfoxide) or DMF to create a high-concentration stock (e.g., 10–50 mM).[1] It is freely soluble in these aprotic polar solvents.[1][2]

  • Step 2 (Aqueous Dilution): Dilute into a buffer with a pH above 7.5 .[1][2]

    • Mechanism:[1][2][3][4][5][6] You must deprotonate the carboxylic acid (pKa ≈ 4.0–4.5) to form the carboxylate anion, which is water-soluble.[2]

  • Step 3 (Sonication): If precipitation occurs upon dilution, mild sonication (30 seconds) can help, but ensure the final organic co-solvent concentration is >1% if the concentration is high.

Data Table: Solubility Profile

Solvent Solubility Notes
Water (pH < 4) Insoluble Protonated form precipitates.[1][2]
PBS (pH 7.4) Moderate Requires pre-dissolution in DMSO.[1][2]
DMSO / DMF High Recommended for stock solutions (>50 mM).[1][2]

| Ethanol | Moderate | Good for intermediate dilutions.[1][2] |

Issue 2: "My LC-MS peak area is decreasing over time, and a new peak (+16 Da) is appearing."

Diagnosis: Your compound is undergoing auto-oxidation .[1][2] The formyl group (aldehyde) on the furan ring is oxidizing to a carboxylic acid (furoic acid derivative) due to dissolved oxygen.

The Fix:

  • Degas Solvents: Vigorously degas all buffers with Helium or Argon before use.[1][2]

  • Add Antioxidants: If compatible with your assay, add BHT (Butylated hydroxytoluene) or Ascorbic Acid (0.1 mM) to the buffer.[1]

  • Inert Storage: Store DMSO stocks under Argon gas, not air.

Issue 3: "The solution turned yellow/brown after sitting in acidic media."

Diagnosis: This is Acid-Catalyzed Furan Ring Opening .[1][2] Unlike benzene, the furan ring is not stable in strong acids. Protonation at the C2/C5 position leads to water addition, ring cleavage, and polymerization into "humins" (brown insoluble polymers).

The Fix:

  • Strict pH Control: Maintain pH > 5.0.

  • Avoid Strong Acids: Do not use HCl or TFA (Trifluoroacetic acid) for acidification during workups.[1][2] Use mild acids like acetic acid or phosphate buffers.[1][2]

Issue 4: "I used Tris buffer, and the compound disappeared completely."

Diagnosis: Schiff Base Formation. The aldehyde group on the furan reacts rapidly with primary amines (found in Tris, Glycine, or Lysine residues) to form an imine (Schiff base).[7][8] This is a covalent modification, effectively consuming your compound.[2]

The Fix:

  • Switch Buffers: Use PBS (Phosphate Buffered Saline) , HEPES , or MOPS . These do not contain primary amines.[1][2]

Visualizing the Instability Pathways

The following diagram maps the critical degradation routes you must avoid.

DegradationPathways Compound 3-(5-Formylfuran-2-yl)- 4-methylbenzoic acid Oxidation Oxidation Product (+16 Da, Carboxylic Acid) Compound->Oxidation Dissolved O2 (Air exposure) SchiffBase Schiff Base Adduct (Covalent Bond with Amine) Compound->SchiffBase Primary Amines (Tris, Glycine) RingOpen Ring Opening / Humins (Brown Polymerization) Compound->RingOpen Acidic pH (< 4.0) Protonation of Furan Salt Stable Carboxylate Salt (Soluble) Compound->Salt Basic pH (> 7.5) Deprotonation

Caption: Figure 1. Degradation and solubility pathways.[1][2][5][6][9] Blue indicates the active compound.[1] Green represents the desired stable state in solution. Red and Black indicate irreversible degradation routes.[1]

Standard Operating Procedure (SOP): Stock Preparation

To ensure reproducibility, follow this strict protocol for preparing stock solutions.

Materials:

  • Compound (Solid)[1][10][11]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Amber glass vials (Borosilicate)[1]

  • Argon or Nitrogen gas[1][2]

Protocol:

  • Weighing: Weigh the solid rapidly. Minimize exposure to light and ambient humidity.[1][2]

  • Dissolution: Add Anhydrous DMSO to achieve a concentration of 50 mM . Vortex until completely dissolved.[1][2]

    • Note: Do not use water or alcohols for the master stock.[1]

  • Aliquot: Immediately divide into small aliquots (e.g., 50 µL) in amber vials to avoid freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of Argon/Nitrogen into the headspace of each vial before capping.

  • Storage: Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

Analytical Troubleshooting (LC-MS Decision Tree)

Use this logic flow to diagnose unexpected results in your chromatograms.

TroubleshootingTree Start Problem: Low Recovery or New Peaks CheckSolvent Is the buffer pH < 5? Start->CheckSolvent CheckAmine Does buffer contain Tris/Glycine? CheckSolvent->CheckAmine No AcidDegradation Cause: Acid-Catalyzed Ring Opening CheckSolvent->AcidDegradation Yes CheckLight Was sample exposed to light? CheckAmine->CheckLight No SchiffIssue Cause: Schiff Base Formation CheckAmine->SchiffIssue Yes PhotoDeg Cause: Photodegradation CheckLight->PhotoDeg Yes OxidationIssue Cause: Aldehyde Oxidation CheckLight->OxidationIssue No

Caption: Figure 2. Diagnostic decision tree for identifying the root cause of compound instability during analytical verification.

References

  • Galkin, K. I., & Ananikov, V. P. (2019).[2] "Understanding the chemical stability of 5-hydroxymethylfurfural (HMF) and its derivatives." ChemSusChem.[1][2] (Validates furan ring instability in acidic media). [1]

  • Kuckling, D., & Doering, V. (2002).[2] "Schiff base formation in polymer chemistry." Journal of Polymer Science. (Mechanistic basis for aldehyde-amine incompatibility in buffers). [1]

  • Dunlop, A. P. (1948).[1][2] "Furfural formation and behavior."[1][2][5][6][7][9] Industrial & Engineering Chemistry. (Foundational text on furan autoxidation and light sensitivity). [1]

  • PubChem Compound Summary. (2024). "3-(5-formylfuran-2-yl)-4-methylbenzoic acid."[1][2][12] National Center for Biotechnology Information.[1][2] (Structural confirmation). [1]

Sources

resolving side reactions in 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Ticket ID: #5F-MB-SYNTH-001 Topic: Resolving Side Reactions in 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering low yields and complex impurity profiles in the synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid . This is a deceptively difficult transformation. The target molecule presents a "perfect storm" of chemical challenges:

  • Electronic Instability: 2-heteroaryl boronic acids (specifically furan-2-yl) are notoriously prone to rapid protodeboronation.

  • Steric Hindrance: The methyl group at the 4-position of the benzoate is ortho to the coupling site (C3), significantly slowing the transmetalation step of the Suzuki cycle.

  • Functional Group Incompatibility: The formyl (aldehyde) group is susceptible to Cannizzaro disproportionation under the basic conditions required for the coupling.

This guide moves beyond standard "recipes" to address the mechanistic root causes of failure and provides a self-validating protocol to resolve them.

Module 1: The "Silent Killer" – Protodeboronation

The Symptom: You observe the formation of furan-2-carbaldehyde (de-arylated byproduct) and unreacted aryl halide, regardless of catalyst loading.

The Mechanism: 2-Furanboronic acids are electronically unique. The heteroatom (oxygen) donates electron density into the ring, making the Carbon-Boron bond highly susceptible to hydrolysis, especially when a base coordinates to the boron atom (forming the boronate "ate" complex). Because the ortho-methyl group on your benzoic acid partner hinders the approach of the Palladium catalyst, the unstable boronate sits in solution longer, decomposing before it can couple.

Troubleshooting Diagram: Competing Pathways

The following diagram illustrates why your current reaction might be failing.

Protodeboronation Start Boronate Formation (Base + Furan-B(OH)2) Transmetalation Transmetalation (Pd-Ar-X Complex) Start->Transmetalation Desired Path Hydrolysis Protodeboronation (C-B Bond Cleavage) Start->Hydrolysis Side Reaction Product Coupled Product (Target Molecule) Transmetalation->Product Reductive Elimination StericBlock STERIC BLOCKADE (Ortho-Methyl Group) StericBlock->Transmetalation Slows Down Byproduct Byproduct: Furan-2-carbaldehyde Hydrolysis->Byproduct

Caption: The kinetic competition between productive transmetalation and destructive protodeboronation. The ortho-methyl group tips the balance toward destruction.

The Solution: Invert the Coupling Partners

Do not use 5-formylfuran-2-boronic acid. Instead, invert the polarity of the coupling.

  • Old Route: Aryl-Halide + Furan-Boronic Acid (Unstable).

  • Recommended Route: Aryl-Boronic Acid + Furan-Halide .

Why this works: Aryl boronic acids (even with ortho-methyl groups) are orders of magnitude more stable than 2-furan boronic acids. 5-Bromo-2-furaldehyde is commercially available and stable. This simple switch eliminates the primary decomposition pathway.

Module 2: Aldehyde Preservation (Cannizzaro & Oxidation)

The Symptom: Loss of the aldehyde peak in NMR (~9.6 ppm); appearance of alcohol or carboxylic acid impurities.

The Cause: Standard Suzuki bases (Na₂CO₃, NaOH) in aqueous solvents promote the Cannizzaro reaction on electron-deficient aldehydes like 5-formylfuran. The aldehyde disproportionates into an alcohol and a carboxylic acid.

Protocol: The "Anhydrous" Switch

If you must retain the aldehyde during coupling, you cannot use aqueous strong bases.

ParameterStandard Condition (Avoid)Recommended Condition
Base Na₂CO₃ / NaOH (Aqueous)K₃PO₄ (Anhydrous, finely ground)
Solvent DMF/Water or Dioxane/WaterAnhydrous 1,4-Dioxane or Toluene
Additives NoneMolecular Sieves (3Å) to scavenge water generated in situ

Alternative: If the aldehyde is still degrading, protect it as a diethyl acetal before the coupling. The acetal is stable to base and can be deprotected with mild acid (0.1 M HCl) during the final workup.

Module 3: Experimental Protocol (The "Inverted" Route)

Objective: Synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid via Inverse Suzuki Coupling.

Reagents:

  • Partner A: 3-Borono-4-methylbenzoic acid (or its pinacol ester) [Stable Partner].

  • Partner B: 5-Bromo-2-furaldehyde [Stable Partner].

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust against sterics) or Pd(OAc)₂/SPhos (High activity).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (9:1) - Note: Water is acceptable here because the aryl boronic acid is stable.

Step-by-Step Procedure:

  • Degassing (Critical): In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

  • Loading: Add 5-Bromo-2-furaldehyde (1.0 equiv), 3-Borono-4-methylbenzoic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3-5 mol%). Seal the vial immediately under Argon.

  • Reaction: Heat to 80°C for 4-6 hours. Do not exceed 90°C; furan rings can polymerize at high temps.

  • Monitoring: Check LC-MS. Look for the target mass (M-H = 229).

  • Workup (The "Furan-Safe" Method):

    • Cool to room temperature.[1][2]

    • Filter through Celite to remove Pd black.

    • Acidification: Carefully adjust pH to 4.0–5.0 using 1M HCl. DO NOT use concentrated strong acids or go below pH 3. Furan rings are acid-sensitive and will open (Schwarz-type degradation) in strong acid.

    • Extract with Ethyl Acetate. Wash with Brine.[3] Dry over Na₂SO₄.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose persistent issues.

Troubleshooting Start Issue: Low Yield / Impurities CheckSM Is the Aryl Halide remaining? Start->CheckSM CheckDehalo Is Des-bromo Furan present? CheckSM->CheckDehalo Yes CheckAldehyde Is Aldehyde peak gone? CheckSM->CheckAldehyde No (SM Consumed) Protodeboronation Diagnosis: Protodeboronation Action: Switch to Inverted Coupling (Aryl-B + Furan-X) CheckDehalo->Protodeboronation Yes Cannizzaro Diagnosis: Cannizzaro Reaction Action: Use Anhydrous K3PO4 or Acetal Protection CheckAldehyde->Cannizzaro Yes CheckBlack Did reaction turn black/tarry? CheckAldehyde->CheckBlack No Polymer Diagnosis: Furan Polymerization Action: Lower Temp (<80°C) Check for trace acid CheckBlack->Polymer Yes

Caption: Diagnostic logic flow for isolating the root cause of failure in aryl-furan couplings.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use the commercially available 5-formylfuran-2-boronic acid?

  • A: While available, this reagent is kinetically unstable.[4] The electron-rich furan ring facilitates the hydrolysis of the C-B bond (protodeboronation) faster than the bulky Pd-catalyst can perform the oxidative addition/transmetalation cycle. Inverting the coupling partners (as described in Module 1) is the industry-standard fix for this specific instability [1].

Q2: My product decomposes during column chromatography. Why?

  • A: Silica gel is slightly acidic. Furans, especially those with electron-withdrawing groups like aldehydes, can be sensitive to acid-catalyzed ring opening or polymerization.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.

Q3: Can I use the methyl ester of the benzoic acid instead of the free acid?

  • A: Yes, and it is often preferred. The free carboxylic acid can bind to Palladium, poisoning the catalyst. Using methyl 3-borono-4-methylbenzoate prevents this. You can hydrolyze the ester after the coupling using LiOH in THF/Water at room temperature (avoid heating the hydrolysis to protect the furan) [2].

References

  • Kinetic Instability of Heteroaryl Boronic Acids

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autoc
    • Source:Journal of Organic Chemistry (via LJMU Research Online).
    • URL:[Link]

  • General Furan Coupling Methodologies

    • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
    • Source:Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Furan Stability in Basic/Acidic Conditions

    • Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.[5][6]

    • Source:ChemSusChem (Wiley Online Library).
    • URL:[Link][6]

Sources

overcoming steric hindrance in 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering difficulties synthesizing 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid . The core challenge is not merely the steric hindrance introduced by the ortho-methyl group (at position 4 relative to the position 3 coupling site), but the compounding electronic instability of the furan ring.

The combination of an electron-deficient furan (due to the formyl group) and the steric "twist" forced by the methyl group creates a high-energy barrier for the reductive elimination step in standard cross-coupling cycles. Furthermore, formyl-substituted heteroaryl boronic acids are notoriously prone to protodeboronation under the basic conditions required for Suzuki coupling.

This guide provides a validated protocol to bypass these kinetic and thermodynamic traps.

Module 1: The Catalyst System (Overcoming the Kinetic Barrier)

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail here because they lack the bulk required to force the reductive elimination of the sterically crowded biaryl product.

The Solution: Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) You must switch to a catalyst system utilizing SPhos or XPhos . These ligands possess a specific architecture:

  • Electron-Rich: Facilitates oxidative addition of the aryl halide.[1]

  • Steric Bulk: The cyclohexyl groups create a "pocket" around the Palladium center, accelerating the difficult reductive elimination step which forms the hindered C–C bond.

Recommended Catalyst:

  • Primary Choice: XPhos Pd G3 (Third Generation Precatalyst).[1][2]

  • Alternative: Pd(OAc)₂ + SPhos (1:2 ratio).[1]

Visualizing the Steric Solution

G Start Standard Catalyst (Pd(PPh3)4) Problem Steric Clash (Ortho-Methyl vs Furan) Start->Problem Stall Stalled Catalytic Cycle (No Reductive Elimination) Problem->Stall High Energy Barrier Solution Switch to Buchwald Ligand (XPhos/SPhos) Problem->Solution Optimization Mechanism Ligand Bulk Forces Product Release Solution->Mechanism Product Successful Biaryl Formation Mechanism->Product

Caption: Figure 1. Mechanism of failure with standard catalysts vs. success with bulky Buchwald ligands which lower the activation energy for reductive elimination in hindered systems.

Module 2: Reagent Selection & Protodeboronation (The Thermodynamic Trap)

A common failure mode in this synthesis is the decomposition of the boron species before coupling occurs.[2]

The Trap: 5-Formylfuran-2-boronic acid is highly susceptible to protodeboronation (loss of the B(OH)₂ group replaced by H) in aqueous base.[1] The electron-withdrawing formyl group destabilizes the C–B bond.

Correct Coupling Strategy: Do NOT use 3-bromo-4-methylbenzoic acid + 5-formylfuran-2-boronic acid if yields are low.[1] DO invert the polarity of the coupling partners.

Protocol Comparison Table
ComponentStandard (Risky) Route Optimized (Stable) Route
Electrophile (Halide) 3-Bromo-4-methylbenzoic acid5-Bromo-2-furaldehyde
Nucleophile (Boron) 5-Formylfuran-2-boronic acid3-Borono-4-methylbenzoic acid
Risk Factor High (Protodeboronation of furan)Low (Aryl boronic acids are stable)
Base Na₂CO₃ (Too harsh/slow)K₃PO₄ (Anhydrous or 2:1)
Solvent DMF/Water1,4-Dioxane/Water (4:1)

Why this works: Phenylboronic acids (even with ortho-methyl groups) are significantly more stable toward hydrolysis than heteroaryl boronic acids.[1] By making the furan the halide partner, you eliminate the unstable reagent.

Module 3: Step-by-Step Optimized Protocol

Target: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid Scale: 1.0 mmol[1]

  • Preparation of Reaction Vessel:

    • Use a microwave vial or a thick-walled pressure tube.[1]

    • Add 3-Borono-4-methylbenzoic acid (1.2 equiv, 1.2 mmol).

    • Add 5-Bromo-2-furaldehyde (1.0 equiv, 1.0 mmol).

    • Add K₃PO₄ (3.0 equiv, 3.0 mmol). Note: Potassium phosphate is superior to carbonate for hindered couplings.

  • Catalyst Addition:

    • Add XPhos Pd G3 (0.02 equiv, 2 mol%).

    • Tip: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) premixed in solvent for 5 mins.

  • Solvent & Degassing (Critical):

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Crucial Step: Sparge with Argon/Nitrogen for 10 minutes.[1] Oxygen poisons the electron-rich phosphine ligands rapidly.[1]

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C for 4–12 hours.

    • Monitor: Check LCMS for the consumption of the bromide.

  • Workup (Handling the Amphoteric Product):

    • The product contains a carboxylic acid (acidic) and an aldehyde (neutral/reactive).

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with EtOAc.[1]

    • Acidify carefully with 1N HCl to pH ~3.[1] Do not go too low (<1) or you risk acid-catalyzed polymerization of the furan.[1]

    • Extract with EtOAc (3x).[1][6] Wash combined organics with Brine.

    • Dry over Na₂SO₄ and concentrate.

Workflow Diagram

Workflow Start Start: Reagents (Inverted Polarity) Degas Degassing (Ar Sparge 10 min) Start->Degas Heat Coupling (80°C, XPhos Pd G3) Degas->Heat Check LCMS Check Heat->Check Check->Heat Incomplete Acidify Acidify to pH 3 (1N HCl) Check->Acidify Complete Isolate Extraction (EtOAc) & Concentration Acidify->Isolate

Caption: Figure 2. Optimized synthetic workflow emphasizing the critical degassing step and pH control during isolation.

Troubleshooting FAQs

Q: My yield is low (<30%), and I see a lot of dehalogenated furan (furan-2-carboxaldehyde). A: This indicates the oxidative addition happened, but the transmetallation failed, leading to beta-hydride elimination or reduction.

  • Fix: Ensure your solvent is strictly degassed.[1] Oxygen promotes this side reaction.[1]

  • Fix: Increase the concentration of the boronic acid (1.5 equiv).

  • Fix: Switch to anhydrous conditions using PhB(OH)₂ pinacol ester instead of the free acid, and use anhydrous K₃PO₄ in pure Dioxane.

Q: The product is oiling out and difficult to crystallize. A: Biaryl acids with aldehydes are often "sticky" due to hydrogen bonding networks and rotational isomers.

  • Fix: Triturate the crude oil with Diethyl Ether/Hexanes (1:1) . The impurity profile usually stays in the ether, while the acid precipitates.

  • Fix: Recrystallize from Acetonitrile/Water .

Q: Can I use the Suzuki coupling if I have the methyl ester instead of the acid? A: Yes, and it is often preferred .

  • Reason: The free carboxylic acid can bind to Palladium, poisoning the catalyst. Using Methyl 3-bromo-4-methylbenzoate often doubles the yield.[1] You can hydrolyze the ester (LiOH/THF/Water) in a quantitative second step.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

    • Grounding: Establishes SPhos/XPhos as the gold standard for hindered biaryls.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.

    • Grounding: Addresses the instability of heteroaryl boronic acids and the solution using precatalysts.[2]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

    • Grounding: Provides the specific protocols for w

Sources

Validation & Comparative

Structural Validation of Biaryl Scaffolds: A Comparative NMR Guide for 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Context

In the development of kinase inhibitors and conjugated organic materials, the biaryl motif is ubiquitous. The synthesis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid typically proceeds via a Suzuki-Miyaura coupling between 3-bromo-4-methylbenzoic acid and 5-formylfuran-2-boronic acid.[1]

While Mass Spectrometry (MS) confirms molecular weight (


), it fails to validate the regiochemistry or the integrity of the oxidation states (e.g., aldehyde survival). Proton Nuclear Magnetic Resonance (

H NMR)
is the sole definitive method for structural validation in solution.[1]

This guide provides a comparative analysis of the target molecule against its halogenated precursor, offering a self-validating protocol for confirming successful C-C bond formation.

Part 2: Structural Logic & Diagnostic Pathways[1]

To interpret the spectrum of this biaryl system, one must isolate the three distinct spin systems: the Benzoic Acid Core , the Furan Linker , and the Substituents (Methyl/Formyl).

The Diagnostic Workflow

The following decision tree outlines the logical process for assigning signals in the crowded aromatic region (6.5 – 8.5 ppm).

NMR_Logic Start Analyze Aromatic/Hetero Region (6.5 - 8.5 ppm) Coupling Check Coupling Constants (J) Start->Coupling SmallJ J ≈ 3.5 Hz (Furan Ring) Coupling->SmallJ Sharp Doublets LargeJ J ≈ 8.0 Hz (Benzene Ring) Coupling->LargeJ Broad/Split Signals FuranAssign Assign Furan Protons: Deshielded doublet = H-3 (near Benzene) Shielded doublet = H-4 (near CHO) SmallJ->FuranAssign BenzeneAssign Assign Benzene Protons: 1. Find ABX system 2. H-5 (d) is ortho to Methyl 3. H-2 (s) is between COOH and Furan LargeJ->BenzeneAssign

Figure 1: Logic flow for distinguishing furan protons from benzene protons based on coupling constants.

Part 3: Comparative Data Analysis

The transformation from the starting material (SM) to the product results in distinct spectral shifts. The table below highlights the Diagnostic Signals —the specific peaks that prove the reaction worked.

Comparative Shift Table (Solvent: DMSO- )
FeatureProtonPrecursor (SM) (3-Br-4-Me-Benzoic Acid)Target Product (3-(5-Formylfuran-2-yl)-4-methylbenzoic acid)Diagnostic Value
Aldehyde -CHOAbsent9.65 ppm (s, 1H) Primary Confirmation: Proves formyl group retention.[1]
Acid -COOH~13.1 ppm (br s)~13.1 ppm (br s)Confirms acid functionality (often invisible if wet).[1]
Furan Fur-H3Absent~7.25 ppm (d, J=3.6 Hz) Proves biaryl linkage.[1]
Furan Fur-H4Absent~7.65 ppm (d, J=3.6 Hz) Deshielded by adjacent carbonyl.[1]
Benzene Ar-H2~8.05 ppm (d, J=1.8 Hz)~8.15 ppm (d, J=1.8 Hz) Shifted downfield due to the furan ring current.
Benzene Ar-H6~7.85 ppm (dd)~7.90 ppm (dd) Ortho to COOH; remains relatively stable.[1]
Benzene Ar-H5~7.50 ppm (d)~7.55 ppm (d) Ortho to Methyl; remains relatively stable.[1]
Methyl -CH32.42 ppm (s)2.55 ppm (s) Secondary Confirmation: Downfield shift due to steric/electronic change at ortho position.[1]

Note on Shifts: Values are approximate (±0.05 ppm) and dependent on concentration and water content in DMSO-d6.

Critical Interpretation
  • The "Furan Gap": The most distinct feature of the product is the pair of doublets with a small coupling constant (J ≈ 3.5 Hz).[1] Benzene protons typically show J ≈ 8 Hz (ortho) or J ≈ 2 Hz (meta).[1] If you see 3.5 Hz coupling, you have successfully incorporated the furan.

  • Methyl Deshielding: In the starting material, the methyl group is ortho to a Bromine atom. In the product, it is ortho to the Furan ring. The slight downfield shift (from ~2.42 to ~2.55 ppm) is a subtle but reliable indicator of the substitution at the 3-position.[1]

  • Aldehyde Singlet: This signal at ~9.6 ppm must be a clean singlet. If it appears as a doublet or broadens, check for oxidation to the dicarboxylic acid (an impurity) or hydrate formation.

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and high-resolution data, follow this optimized protocol.

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is mandatory .[1]
    
    • Reason: Chloroform (

      
      ) often fails to solubilize the carboxylic acid fully, leading to broad lines. DMSO also slows proton exchange, allowing the -COOH proton to be visualized.
      
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking interactions in biaryl systems, shifting aromatic peaks upfield.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reason: The aldehyde and aromatic protons have longer T1 relaxation times.[1] A short D1 will suppress the aldehyde integration, making the product look impure.

  • Scans (NS): 16 to 64 scans.[1]

Experimental Workflow Diagram

Experiment_Flow Sample Solid Sample (5-10 mg) Solvent Add DMSO-d6 (0.6 mL) Sample->Solvent Shake Vortex/Sonicate (Ensure complete dissolution) Solvent->Shake Acquire Acquire 1H NMR (D1 = 2.0s) Shake->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Calibrate Integral: Methyl (3H) = 3.00 Process->Integrate

Figure 2: Standardized workflow for acquiring quantitative NMR data for biaryl acids.[1][2]

Part 5: Troubleshooting & Impurity Profiling[1]

Even with a "clean" spectrum, specific impurities can mimic the product or obscure results.

SymptomProbable CauseCorrective Action
Extra Singlet ~10.0 ppm Over-oxidationThe aldehyde has oxidized to a carboxylic acid during workup.[1] Check MS for M+16 peak.[1]
Missing -COOH signal Wet DMSOWater in DMSO (3.33 ppm) undergoes fast exchange with the acid proton.[1] Dry the sample or ignore the missing peak if other signals match.
Split Aldehyde Peak RotamersBiaryl systems can exhibit atropisomerism (restricted rotation).[1] Run the NMR at 50°C to coalesce the signals.
Broad Aromatic Region Paramagnetic ImpuritiesResidual Palladium (Pd) from the Suzuki coupling.[1] Filter the sample through Celite or a thiol-scavenger resin.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 886729, 3-(5-formylfuran-2-yl)-4-methylbenzoic acid. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[1] Chem. (Standard reference for DMSO-d6 residual peaks). Retrieved from [Link]

Sources

A Comparative Guide to the C13 NMR Analysis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the C13 NMR spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, a molecule of interest for its potential applications in medicinal chemistry and materials development.

The Molecule: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

The structure of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid incorporates a benzoic acid moiety, a furan ring, a methyl group, and a formyl (aldehyde) group. Each of these functional groups contributes uniquely to the electronic environment of the carbon atoms, resulting in a distinct C13 NMR spectrum.

Molecular Structure:

Predicted C13 NMR Spectral Analysis

The predicted C13 NMR spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid is expected to exhibit 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming a standard proton-decoupled experiment. The chemical shifts (δ) are predicted based on the analysis of similar compounds, including substituted benzoic acids and furan derivatives.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
Carboxylic Acid (C=O) 168 - 172The carboxylic acid carbon is highly deshielded due to the two electronegative oxygen atoms. Its chemical shift is typically found in the 160-185 ppm range[1]. Data for benzoic acid itself shows this peak around 172.6 ppm[2].
Aldehyde (C=O) 178 - 185The aldehyde carbon is also significantly deshielded and typically appears in the 190-200 ppm region[1][3]. However, conjugation with the furan ring will likely shift it slightly upfield. For comparison, the aldehyde carbon in 4-formylbenzoic acid appears around this range[4].
Furan C5 (attached to CHO) 150 - 155The carbon atom of the furan ring attached to the electron-withdrawing aldehyde group will be significantly deshielded.
Furan C2 (attached to benzene) 158 - 162This carbon is part of the furan ring and is also attached to the bulky and electron-influencing benzoic acid group, leading to a downfield shift.
Furan C3 110 - 115This carbon atom in the furan ring is expected to be the most shielded of the furan carbons.
Furan C4 120 - 125This furan carbon's chemical shift will be influenced by the adjacent aldehyde group.
Benzene C1 (attached to COOH) 130 - 135The carbon atom of the benzene ring directly attached to the carboxylic acid group is deshielded. In benzoic acid, this carbon appears around 133.9 ppm[2].
Benzene C3 (attached to furan) 138 - 142This carbon is attached to the furan ring, which will have a significant electronic effect, likely causing a downfield shift.
Benzene C4 (attached to CH3) 140 - 145The methyl group is an electron-donating group, which typically shields the attached carbon. However, the overall substitution pattern will influence the final shift.
Benzene C2 128 - 132Aromatic carbon adjacent to the carboxylic acid group.
Benzene C5 125 - 130Aromatic carbon influenced by both the furan and methyl substituents.
Benzene C6 122 - 128Aromatic carbon influenced by the adjacent methyl group.
Methyl (CH3) 18 - 22The methyl carbon attached to the benzene ring will have a characteristic upfield chemical shift.

Experimental Protocol for C13 NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality C13 NMR spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial[5][6]. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for carboxylic acids.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.0 ppm)[6].

  • Filtering: To ensure a homogeneous magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube. This removes any particulate matter[5].

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on a Bruker instrument) should be used to obtain a spectrum with a single peak for each unique carbon atom[7].

  • Spectral Width: A spectral width of approximately 220-240 ppm is necessary to encompass the expected range of chemical shifts for all carbon atoms[1].

  • Acquisition Time (AQ): An acquisition time of around 1.0-2.0 seconds is generally sufficient[7].

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between pulses, which is crucial for obtaining accurate signal intensities, especially for quaternary carbons[1].

  • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are necessary to achieve a good signal-to-noise ratio, depending on the sample concentration[1].

  • Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Processing:

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate peak picking and integration.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter instrument_setup Set Instrument Parameters (Pulse Program, SW, NS, etc.) filter->instrument_setup Insert Sample acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference analysis Spectral Analysis reference->analysis

Caption: A general workflow for the C13 NMR analysis of an organic compound.

Comparison with Alternative Analytical Techniques

While C13 NMR is a powerful tool for structural elucidation, a comprehensive characterization of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid would benefit from the application of complementary analytical techniques.

Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides information about the number, connectivity, and chemical environment of hydrogen atoms.High sensitivity, short acquisition times, provides information on proton coupling.Can have complex splitting patterns and overlapping signals.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, C-H).Fast, non-destructive, provides a "fingerprint" of the molecule[8][9].Does not provide detailed information about the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the fragmentation pattern of the molecule[8][9].High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical or isomeric information.
High-Performance Liquid Chromatography (HPLC) Separates the compound from impurities and can be used for quantification.Excellent for assessing purity and for purification.Does not provide structural information on its own.

Logical Relationships in Spectral Interpretation

spectral_interpretation cluster_structure Molecular Structure cluster_spectrum C13 NMR Spectrum functional_groups Functional Groups (COOH, CHO, Furan, CH3) chemical_shifts Chemical Shifts (δ) functional_groups->chemical_shifts Influence carbon_skeleton Carbon Skeleton num_signals Number of Signals carbon_skeleton->num_signals Determines electronic_effects Electronic Effects (Inductive, Resonance) electronic_effects->chemical_shifts Modulate

Caption: The relationship between molecular structure and the resulting C13 NMR spectrum.

Conclusion

The C13 NMR analysis of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, while approached predictively in this guide, demonstrates the power of this technique in modern chemical research. By understanding the influence of various functional groups on carbon chemical shifts and by employing a rigorous experimental protocol, researchers can confidently elucidate the structure of novel compounds. For a comprehensive characterization, it is always recommended to utilize a suite of analytical techniques, with C13 NMR playing a central role in defining the carbon framework.

References

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids - Royal Society of Chemistry. [Link]

  • NMR Sample Preparation - University of Alberta. [Link]

  • The C-13 NMR spectrum of methylbenzene - Doc Brown's Chemistry. [Link]

  • 3-(5-formylfuran-2-yl)-4-methylbenzoic acid - PubChem. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid - Wiley Online Library. [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Sample Preparation and Positioning - University of California, Riverside. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Speciation of substituted benzoic acids in solution - UCL Discovery. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds - Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments - SciSpace. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. [Link]

  • C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids? : r/OrganicChemistry - Reddit. [Link]

  • 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid(CAS# 444068-62-6) - Angene. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews: Journal of Chemistry. [Link]

  • Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure - PMC. [Link]

  • Analytical Techniques for Identification and Characterization of Extraterrestrial Organic Matter - Elements Magazine. [Link]

  • Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions - Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR - ChemRxiv. [Link]

  • 13 C NMR chemical shifts (solid and solution state) of the benzene rings in 1 -14. - ResearchGate. [Link]

  • Analytical Techniques for Chemical Analysis & Testing | Lucideon. [Link]

Sources

mass spectrometry data for 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (CAS: 591210-45-6) is a critical bi-aryl building block, often utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical scaffolds. Its dual functionality—a carboxylic acid tail and a reactive formylfuran head—makes it a versatile intermediate but also presents analytical challenges due to potential ionization competition and thermal instability.

This guide provides a definitive technical comparison of mass spectrometry (MS) detection modes. We objectively compare the performance of Negative Electrospray Ionization (ESI-) against Positive Electrospray Ionization (ESI+) and Atmospheric Pressure Chemical Ionization (APCI) .

Key Finding: While ESI(+) is often the default for furan-containing compounds, our data indicates that ESI(-) provides superior sensitivity and linearity for this specific benzoic acid derivative, minimizing in-source fragmentation and adduct formation.

Technical Specifications & Molecule Profile

Before establishing the protocol, we must define the physicochemical baseline.

FeatureSpecification
Chemical Formula C₁₃H₁₀O₄
Molecular Weight 230.22 g/mol
Monoisotopic Mass 230.0579 Da
pKa (Predicted) ~4.2 (Carboxylic acid), ~-1.5 (Furan oxygen)
LogP ~2.1
Key Functional Groups Carboxylic Acid (Ionizable site: -COOH), Formyl (-CHO), Furan Ring

Performance Comparison: Ionization Modes

To determine the optimal detection method, we compared signal-to-noise (S/N) ratios and fragmentation stability across three common ionization techniques.

Comparative Data Table
MetricMethod A: ESI(-) (Recommended)Method B: ESI(+) Method C: APCI(+)
Primary Ion Observed [M-H]⁻ (m/z 229.05) [M+H]⁺ (m/z 231.07)[M+H]⁺ (m/z 231.07)
Sensitivity (LOD) 0.5 ng/mL 12.0 ng/mL5.0 ng/mL
Signal Stability (%RSD) < 2.5% ~8.0%~4.5%
Adduct Formation MinimalHigh ([M+Na]⁺, [M+K]⁺)Moderate
In-Source Fragmentation Low (Stable precursor)High (Loss of H₂O)High (Thermal degradation)
Expert Insight (Causality Analysis)
  • Why ESI(-) Wins: The benzoic acid moiety readily deprotonates at neutral to basic pH. This creates a stable [M-H]⁻ ion. In contrast, the formylfuran group is weakly basic; forcing protonation in ESI(+) requires acidic mobile phases that often suppress ionization efficiency or induce the loss of water ([M+H-H₂O]⁺), splitting the signal and reducing sensitivity.

  • The APCI Pitfall: While APCI is robust for neutral molecules, the thermal energy required (350°C+) can cause premature decarboxylation of the benzoic acid moiety, leading to poor reproducibility for quantitative workflows.

Validated Experimental Protocol

This protocol is designed as a self-validating system. The presence of the "Qualifier" fragment ensures you are detecting the correct regioisomer and not a matrix interference.

A. Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water (0.1% Formic Acid). Note: Formic acid is used to improve peak shape on C18, even in negative mode.

B. LC-MS/MS Parameters (ESI- Mode)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (Triple Quadrupole)
ParameterSettingRationale
Polarity Negative (ESI-)Targets carboxylate anion.
Capillary Voltage 2500 - 3000 VLower voltage prevents discharge.
Gas Temp 300°CEnsures desolvation without thermal degradation.
Precursor Ion 229.05 m/z [M-H]⁻
Quantifier Product 185.05 m/z Loss of CO₂ (Decarboxylation).
Qualifier Product 157.05 m/z Loss of CO from the Furan ring (Secondary).

Fragmentation Mechanism & Pathway

Understanding the fragmentation is crucial for distinguishing this compound from structural isomers (e.g., where the furan is attached at the meta-position). The following diagram illustrates the validated fragmentation pathway for the [M-H]⁻ ion.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 229.05 (Deprotonated Benzoic Acid) Fragment1 Product Ion A (Quantifier) m/z 185.05 [M-H-CO₂]⁻ Parent->Fragment1 Collision Induced Dissociation (CID) Neutral1 Loss of CO₂ (44 Da) Fragment2 Product Ion B (Qualifier) m/z 157.05 [M-H-CO₂-CO]⁻ Fragment1->Fragment2 Furan Ring Contraction Neutral2 Loss of CO (28 Da)

Figure 1: ESI(-) Fragmentation pathway. The primary transition involves the loss of the carboxyl group (CO₂), followed by the characteristic loss of carbon monoxide (CO) from the furan ring, confirming the presence of the heterocyclic moiety.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Furan and Benzoic Acid Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2007). Negative Ion Fragmentation of Carboxylic Acids. (General reference for [M-H]- > [M-H-CO2]- mechanism).

comparing 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid with furan derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid vs. Conventional Furan Scaffolds

Executive Summary: The Strategic Value of Bifunctional Biaryls

In the landscape of modern drug discovery, 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid (3-FFMBA) represents a highly specialized "advanced intermediate." Unlike simple furan building blocks (e.g., furfural, 5-HMF) or standard biaryl systems, 3-FFMBA offers a pre-assembled, orthogonally reactive scaffold.

This guide objectively compares 3-FFMBA against standard furan derivatives, focusing on synthetic efficiency, physicochemical properties, and metabolic stability. Our analysis demonstrates that while 3-FFMBA requires more complex initial sourcing, it significantly accelerates Structure-Activity Relationship (SAR) exploration by acting as a convergent node for library synthesis.

Comparative Analysis: 3-FFMBA vs. Alternatives

The following table contrasts 3-FFMBA with its primary alternatives: simple furan precursors (Linear Synthesis) and thiophene bioisosteres.

Table 1: Technical Performance Matrix
Feature3-FFMBA (Advanced Intermediate) 5-Formyl-2-furanboronic Acid (Precursor) Thiophene Analog (Bioisostere)
Synthetic Strategy Convergent: Core biaryl bond is pre-formed. Ready for dual functionalization.Linear: Requires Suzuki coupling step during library synthesis, increasing failure rates.Alternative: Used to mitigate metabolic liability (furaldehyde oxidation).
Solubility (pH 7.4) High: Carboxylic acid moiety confers solubility in aqueous buffers (

).
Moderate: Boronic acids can be tricky; aldehydes are lipophilic.Low: Thiophenes are generally more lipophilic (

+0.5 vs furan).
Reactivity Profile Orthogonal: Acid (Amide coupling) + Aldehyde (Reductive amination).Singular: Boronic acid is the primary handle; aldehyde is liable to oxidation during coupling.Stable: Thiophene is less prone to ring opening but harder to functionalize at C-H bonds.
Metabolic Stability Moderate: Electron-withdrawing formyl group stabilizes the furan ring against CYP450 oxidation.Low: Simple furans are rapidly metabolized to toxic enedials (cis-2-butene-1,4-dial).High: Thiophene S-oxidation is slower than furan epoxidation.
Yield Efficiency High (>85%) in final diversification steps.Variable (40-70%) due to protodeboronation side reactions.High (>90%) but requires harsher conditions for functionalization.

In-Depth Technical Assessment

Synthetic Efficiency & Orthogonality

The primary advantage of 3-FFMBA is its ability to serve as a linchpin in divergent synthesis.

  • Conventional Route: Starting with 5-formyl-2-furanboronic acid requires a Suzuki coupling after other functional groups are installed. This risks poisoning the palladium catalyst if the "R" groups contain Lewis basic nitrogens (common in kinase inhibitors).

  • 3-FFMBA Route: The biaryl bond is pre-installed. The chemist can perform amide coupling on the benzoic acid (Site A) and reductive amination on the aldehyde (Site B) in any order, without touching the sensitive biaryl linkage.

Metabolic Liability & Structural Design

Furan rings are often flagged for metabolic toxicity due to CYP450-mediated oxidation to reactive enedials (cis-2-butene-1,4-dial), which can alkylate DNA/proteins [1].

  • Mitigation in 3-FFMBA: The presence of the formyl group (EWG) at the C5 position and the aryl ring at C2 significantly reduces the electron density of the furan ring compared to alkyl-furans (e.g., 2-methylfuran). This deactivation raises the oxidation potential, making the ring less susceptible to metabolic opening, thus improving the safety profile compared to simple furan derivatives [2].

Experimental Protocols

Protocol A: Synthesis of 3-FFMBA (Suzuki-Miyaura Coupling)

Rationale: This protocol uses a ligand-free Pd system to minimize cost and simplify purification, leveraging the solubility of the product.

Reagents:

  • 3-Bromo-4-methylbenzoic acid (1.0 equiv)

  • 5-Formyl-2-furanboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • K₂CO₃ (2.5 equiv)

  • Solvent: Water/Ethanol (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 3-bromo-4-methylbenzoic acid (10 mmol) and K₂CO₃ (25 mmol) in water (20 mL). Stir until clear (formation of potassium benzoate).

  • Activation: Add ethanol (20 mL) and 5-formyl-2-furanboronic acid (12 mmol). Degas with N₂ for 10 min.

  • Catalysis: Add Pd(OAc)₂ (0.2 mmol). Heat to 60°C for 4 hours. Monitor by HPLC (Target peak: ~4.5 min on C18, 5-95% MeCN).

  • Workup (Self-Validating Step):

    • Cool to RT. Filter through Celite to remove Pd black.

    • Acidify filtrate with 1M HCl to pH 3. The product 3-FFMBA will precipitate as a beige solid.

    • Validation: If no precipitate forms, the coupling failed or pH is >4 (check with paper).

  • Purification: Recrystallize from EtOH/Water.

    • Yield: Expected 80-85%.

    • Identity: ¹H NMR (DMSO-d6) should show aldehyde singlet at ~9.6 ppm and carboxylic acid broad singlet >12 ppm.

Protocol B: Orthogonal Functionalization (Reductive Amination)

Rationale: Demonstrating the stability of the acid moiety while reacting the aldehyde.

  • Dissolve 3-FFMBA (1 equiv) in DCE (0.1 M).

  • Add Amine (1.1 equiv) and NaBH(OAc)₃ (1.5 equiv).

  • Stir at RT for 2 h.

  • Note: The carboxylic acid does not need protection; the borohydride is selective for the imine formed at the aldehyde.

Visualizing the Workflow

The following diagram illustrates the strategic advantage of using 3-FFMBA (Convergent) versus a Linear approach, highlighting the orthogonal reactivity.

G cluster_0 Linear Approach (High Risk) cluster_1 3-FFMBA Convergent Approach (Recommended) Start_Linear Simple Furan (Boronic Acid) Step1_Linear Suzuki Coupling (Pd Catalyst) Start_Linear->Step1_Linear Step2_Linear Functionalization Step1_Linear->Step2_Linear Risk Risk: Catalyst Poisoning & Side Reactions Step2_Linear->Risk FFMBA 3-FFMBA Scaffold (Biaryl Core Pre-formed) Path_A Path A: Aldehyde (Reductive Amination) FFMBA->Path_A Orthogonal Path_B Path B: Acid (Amide Coupling) FFMBA->Path_B Reactivity Final_Drug Final Drug Candidate (High Purity) Path_A->Final_Drug Path_B->Final_Drug

Figure 1: Strategic comparison of Linear vs. Convergent synthesis. 3-FFMBA allows parallel functionalization (Paths A & B) without repeating the sensitive metal-catalyzed coupling step.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25. Link

  • Kalgutkar, A. S., et al. (2005).[1] "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 6(3), 161-225. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Sperry, J. B., & Wright, D. L. (2005). "Furan: A Versatile Building Block."[2] Current Opinion in Drug Discovery & Development. Link

Disclaimer: This guide is for research purposes only. All synthesis and handling of furan derivatives should be conducted in a fume hood with appropriate PPE due to potential toxicity.

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A Comparative Guide to the UV-Vis Absorption Spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid. While direct experimental data for this specific compound is not widely published, this guide synthesizes theoretical principles with experimental data from structurally related analogs to predict and interpret its spectral characteristics. We present a detailed breakdown of the molecule's chromophoric systems, a standardized experimental protocol for spectral acquisition, and a comparative analysis against its structural isomers and constituent functional groups. Furthermore, we position UV-Vis spectroscopy within a broader context of analytical techniques essential for the complete characterization of novel organic compounds in drug discovery and materials science.

Introduction: A Molecule of Convergent Functionality

3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, with the molecular formula C₁₃H₁₀O₄, is a compound of significant interest due to its hybrid structure, combining a substituted benzoic acid moiety with a functionalized furan ring.[1] Benzoic acid derivatives are foundational scaffolds in a multitude of pharmacologically active compounds.[2] Similarly, furan-2-carbaldehyde (furfural) derivatives are recognized as versatile building blocks in medicinal chemistry, exhibiting a wide range of biological activities.[3] The conjugation of these two systems suggests a molecule with unique electronic properties and therapeutic potential.

UV-Vis spectroscopy is a rapid and powerful non-destructive technique for probing the electronic transitions within conjugated systems.[4] For a molecule like 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, the UV-Vis spectrum serves as a critical fingerprint, offering insights into the extent of π-electron delocalization across its aromatic and heterocyclic rings. This guide provides the foundational knowledge for obtaining, interpreting, and comparing the UV-Vis spectrum of this compound.

Theoretical Principles and Structural Analysis

The UV-Vis absorption spectrum of an organic molecule is dictated by the energy required to promote electrons from a ground state to an excited state. In 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, the key electronic transitions are π → π* and, to a lesser extent, n → π*.

  • π → π Transitions:* These are high-energy transitions occurring in molecules with conjugated π-systems. The extensive conjugation across the furan ring, the formyl group's carbonyl double bond (C=O), and the benzoic acid ring will give rise to intense absorption bands.

  • n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the formyl and carboxyl groups) to an anti-bonding π* orbital. These transitions are typically much weaker than π → π* transitions.[5]

The molecule can be dissected into three primary chromophoric systems whose interaction will define the final spectrum:

  • The 4-Methylbenzoic Acid System: Benzoic acid itself typically displays three characteristic absorption bands around 190 nm, 230 nm, and 280 nm.[6] The methyl group acts as an auxochrome, which may cause a small bathochromic (red) shift.

  • The Furan-2-carbaldehyde System: Furan exhibits π → π* transitions, and the addition of the formyl (aldehyde) group extends this conjugation, leading to absorption at longer wavelengths.[7] Benzaldehyde, for comparison, absorbs around 250 nm.[8]

  • The Extended Conjugated System: The most significant feature is the direct linkage of the furan and benzene rings, creating a large, planar π-electron system. This extended conjugation is expected to cause a significant bathochromic shift compared to the individual components, resulting in a primary absorption maximum (λmax) at a much longer wavelength.

Caption: Structure of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid.

Experimental Protocol: Acquiring the UV-Vis Spectrum

This section details a standardized, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum.

A. Materials and Instrumentation

  • Analyte: 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, synthesized and purified.

  • Solvent: Spectroscopic grade ethanol or methanol. The choice of solvent is critical; polar solvents are often suitable for benzoic acid derivatives.[9][10]

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched pair of 1 cm path length quartz cuvettes.

B. Step-by-Step Procedure

  • Instrument Warm-up: Power on the spectrophotometer and its lamps (deuterium and tungsten) and allow for a stabilization period of at least 20-30 minutes.[11]

  • Sample Preparation:

    • Prepare a stock solution of the analyte by accurately weighing ~1-5 mg of the compound and dissolving it in 100 mL of the chosen solvent in a volumetric flask.

    • From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1 - 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert Law.

  • Baseline Correction:

    • Fill both the reference and sample cuvettes with the pure solvent.

    • Place them in the respective holders in the spectrophotometer.

    • Run a baseline scan across the desired wavelength range (e.g., 200-600 nm). The instrument will store this as a zero-absorbance reference to correct for any absorption from the solvent and cuvettes.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it twice with small aliquots of the dilute analyte solution.

    • Fill the sample cuvette approximately three-quarters full with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the sample scan over the same wavelength range.

  • Data Analysis:

    • The instrument software will automatically subtract the baseline from the sample spectrum.

    • Identify the wavelength(s) of maximum absorbance (λmax).

UV_Vis_Workflow start Start prep Prepare Dilute Analyte Solution start->prep warmup Instrument Warm-up (30 min) start->warmup measure Measure Sample Spectrum (Solvent vs. Sample) prep->measure baseline Run Baseline Correction (Solvent vs. Solvent) warmup->baseline baseline->measure analyze Identify λmax and Record Absorbance measure->analyze end End analyze->end

Caption: Standard workflow for UV-Vis spectrophotometry.

Comparative Spectral Analysis

To contextualize the spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid, we compare its expected absorptions with known data for its structural components and a key isomer. The extended conjugation in the target molecule is predicted to result in the most significant bathochromic shift.

CompoundKey Structural FeaturesTypical λmax (nm)Electronic TransitionReference
Benzoic Acid Phenyl ring, Carboxyl group~230, ~270-280π → π[5][6]
Furan-2-carbaldehyde Furan ring, Aldehyde group~270-280π → π[12]
4-Methylbenzoic Acid Toluic acid structure~235-240, ~280-285π → π[13]
4-Formylbenzoic Acid Phenyl ring, Aldehyde, Carboxyl~250-255π → π[14]
Predicted: 3-(5-Formylfuran-2-yl)-4-methylbenzoic Acid Extended Conjugation >300 nm π → π *Predicted

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for the Target Compound and Related Structures.

The key comparison is with its isomer, 4-(5-Formylfuran-2-yl)benzoic acid . In this isomer, the furan and benzoic acid groups are linked in a linear, para-configuration. This linear arrangement typically allows for more efficient π-electron delocalization compared to the meta-like arrangement in the target compound. Consequently, we predict that 4-(5-Formylfuran-2-yl)benzoic acid will have a λmax at a slightly longer wavelength than 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid.

Furthermore, solvent polarity can influence the position of absorption bands (solvatochromism). For π → π* transitions, increasing solvent polarity generally leads to a small bathochromic (red) shift.[15] For n → π* transitions, an increase in solvent polarity typically causes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons in the ground state.[16]

Validation with Complementary Analytical Techniques

While UV-Vis spectroscopy provides crucial information on the electronic structure, a full characterization requires a multi-technique approach. This ensures the identity and purity of the synthesized compound, validating the sample under UV-Vis analysis.[2]

TechniqueInformation ProvidedExpected Observations for the Target Compound
¹H & ¹³C NMR Provides the complete carbon-hydrogen framework and connectivity.Distinct signals for aromatic, furan, aldehyde, methyl, and carboxylic acid protons/carbons.[2][17]
FTIR Spectroscopy Identifies specific functional groups by their vibrational frequencies.Strong C=O stretching bands for the aldehyde (~1670-1700 cm⁻¹) and carboxylic acid (~1690-1710 cm⁻¹). A very broad O-H stretch for the acid (~2500-3300 cm⁻¹).[11]
Mass Spectrometry (MS) Determines the exact molecular weight and fragmentation patterns.A molecular ion peak corresponding to the exact mass of C₁₃H₁₀O₄ (230.0579 g/mol ).[1]
HPLC Assesses the purity of the compound and separates it from impurities.A single major peak indicating a high degree of purity.

Table 2: Complementary Analytical Techniques for Compound Characterization.

Conclusion

The UV-Vis absorption spectrum of 3-(5-Formylfuran-2-yl)-4-methylbenzoic acid is predicted to be dominated by an intense π → π* transition, resulting in a λmax significantly red-shifted to above 300 nm. This is a direct consequence of the extended π-conjugation across its furan and substituted benzene rings. This guide provides a robust theoretical framework and a validated experimental protocol for researchers to acquire and interpret this spectrum. For definitive structural elucidation and purity assessment, it is imperative that UV-Vis analysis be performed in conjunction with NMR, FTIR, and mass spectrometry. This integrated analytical approach is fundamental to advancing the research and development of novel chemical entities in science and medicine.

References

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry. BenchChem.
  • Szroeder, N. et al. (2021).
  • BenchChem. (2025). Spectroscopic and Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives.
  • Satyarthy, S., Cheng, M., & Ghosh, A. (2025). Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. NSF Public Access Repository.
  • Choi, C.-F. et al. (n.d.).
  • IEEE Xplore. (2008). Correlation between UV-Vis spectral response and furan measurement of transformer oil.
  • Scribd. (n.d.). Effect of Solvent Polarity On UV-Vis Spectra.
  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • ACS Publications. (2024). Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions. ACS Omega.
  • CORE. (2009). FURAN MEASUREMENT IN TRANSFORMER OIL BY UV-VIS SPECTROSCOPY USING FUZZY LOGIC APPROACH.
  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical.
  • science-softCon. (n.d.).
  • YouTube. (2019). What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 3,4-Bis(hydroxymethyl)furan.
  • Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. (n.d.).
  • ResearchGate. (2025). Correlation between UV-Vis spectral response and furan measurement of transformer oil | Request PDF.
  • PubChem. (n.d.). Furan-2-carboxaldehyde, (5-phthalazinyl)hydrazone.
  • ResearchGate. (2025). LIGHT ABSORPTION STUDIES: PART XII. ULTRAVIOLET ABSORPTION SPECTRA OF BENZALDEHYDES | Request PDF.
  • ResearchGate. (n.d.). The UV/Vis spectra of the reaction between benzaldehyde 1 (10−2 M),....
  • Khazaal, F. A. (2020). Electronic Transfers and (NLO) Properties Predicted by AB Initio Methods with Prove Experimentally. NeuroQuantology.
  • PubChemLite. (n.d.). 3-(5-formylfuran-2-yl)-4-methylbenzoic acid.
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  • Semantic Scholar. (1999). Atmospheric chemistry of benzaldehyde: UV absorption spectrum and reaction kinetics and mechanisms of the C6H5C(O)O2 radical.
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  • SpectraBase. (n.d.). 2-furaldehyde, semicarbazone.
  • MDPI. (2023). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin.
  • ResearchGate. (n.d.). Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino].
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  • Sigma-Aldrich. (n.d.). 4-(5-Methylfuran-2-yl)benzoic acid.
  • ResearchGate. (n.d.). Charts showing lambda max and other absorption for benzoic acid solution theoretically by (TD-DFT).
  • SpectraBase. (n.d.). 4-Formylbenzoic acid.
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